1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674299 | |
| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-34-7 | |
| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
This guide provides a comprehensive overview of the synthesis of 1-bromo-2-chloro-4-methyl-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and practical laboratory procedures.
Introduction
This compound is a halogenated and nitrated aromatic compound. Its polysubstituted benzene ring makes it a versatile building block in organic synthesis. The strategic placement of bromo, chloro, methyl, and nitro groups allows for a variety of subsequent chemical transformations, making it a key precursor for more complex molecules. This guide will detail a reliable synthetic route to this compound, starting from commercially available precursors.
Synthesis of the Starting Material: 3-Bromo-4-chlorotoluene
The immediate precursor for the final nitration step is 3-bromo-4-chlorotoluene. While this compound can be sourced from chemical suppliers, a synthetic route from 2-bromo-4-methylaniline is also well-established and presented here for completeness.[1] This two-step process involves a Sandmeyer reaction to replace the amino group with a chloro group.
Experimental Protocol: Synthesis of 3-Bromo-4-chlorotoluene
Materials and Reagents:
-
2-Bromo-4-methylaniline
-
tert-Butyl nitrite
-
Anhydrous copper(II) chloride
-
Anhydrous acetonitrile
-
20% Hydrochloric acid
-
Ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, a mixture of tert-butyl nitrite (48 mmol) and anhydrous copper(II) chloride (60 mmol) is prepared in anhydrous acetonitrile (100 mL) and heated to 65 °C.[1]
-
2-Bromo-4-methylaniline (30 mmol) is added slowly to the heated mixture with vigorous stirring over a period of 30 minutes.[1]
-
The reaction mixture is then stirred for an additional 2 hours at 65 °C.[1]
-
After completion, the mixture is cooled to room temperature and poured into 400 mL of 20% hydrochloric acid.
-
The aqueous layer is extracted three times with 120 mL portions of ether.
-
The combined organic extracts are washed with 100 mL of brine and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-bromo-4-chlorotoluene.[1]
Synthesis of this compound
The core of this guide is the synthesis of the title compound via electrophilic aromatic nitration of 3-bromo-4-chlorotoluene. This reaction utilizes a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
The Chemistry of Nitration: Understanding Regioselectivity
The introduction of the nitro group onto the benzene ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome, i.e., the position where the nitro group is introduced, is dictated by the directing effects of the substituents already present on the ring: a methyl group, a bromine atom, and a chlorine atom.
-
Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
-
Halogens (-Br, -Cl): Bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.[2][3][4]
In 3-bromo-4-chlorotoluene, the positions ortho and para to the activating methyl group are C2, C6, and C5 (relative to the methyl group at C1). The directing effects of the halogens also influence the final position. The cumulative effect of these substituents directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C5 position.
Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene
Materials and Reagents:
-
3-Bromo-4-chlorotoluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
Procedure:
-
In a flask, 65 mL of concentrated sulfuric acid is cooled to -20 °C.
-
To this, a solution of 20 g (approximately 100 mmol) of 3-bromo-4-chlorotoluene is added.
-
Concentrated nitric acid (15 mL) is then added dropwise to the solution while maintaining the temperature at -20 °C.
-
The reaction mixture is stirred for 5 minutes.
-
The reaction is quenched by pouring the mixture into 500 g of ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to obtain the crude this compound. A yield of approximately 95% can be expected for the crude product.
Work-up and Purification
The crude product from the nitration reaction may contain unreacted starting material and potentially some isomeric byproducts. Purification is crucial to obtain a high-purity final product.
Procedure:
-
The crude solid is dissolved in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
The organic solution is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any residual acid), and finally with brine.[5][6]
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the purified product.
-
For higher purity, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be employed.[5]
Characterization of this compound
Confirmation of the structure and assessment of the purity of the synthesized compound are essential. A combination of spectroscopic techniques is typically used for this purpose.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents, insoluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be indicative of their positions on the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. The most prominent will be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds.[7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, including the presence of bromine and chlorine isotopes.[11][12]
Safety Considerations
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[13][14][15][16] It is toxic if inhaled.[14] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Sulfuric Acid: Extremely corrosive, causing severe skin burns and eye damage.[17][18][19] Reacts violently with water, generating significant heat. Always add acid to water slowly, never the other way around. Use appropriate PPE.
-
3-Bromo-4-chlorotoluene: May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[20][21] Handle with care and appropriate PPE.
-
This compound: This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[22][23] Standard laboratory safety practices should be followed when handling the final product.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualization of the Synthetic Workflow
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Synthesis of the starting material, 3-Bromo-4-chlorotoluene.
Caption: Nitration of 3-Bromo-4-chlorotoluene to the final product.
Conclusion
This guide has provided a detailed and practical approach to the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the outlined experimental procedures and safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development.
References
- 1. 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1 [amp.chemicalbook.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nitric Acid 9 M - 15.8 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 15. seastarchemicals.com [seastarchemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. teck.com [teck.com]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
1-Bromo-2-chloro-4-methyl-5-nitrobenzene chemical properties
An In-Depth Technical Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound whose strategic importance lies in its versatile chemical architecture. The presence of multiple, distinct functional groups—a nitro group, a bromine atom, and a chlorine atom—on a toluene backbone makes it a highly valuable precursor for the synthesis of complex molecular targets. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the halogen substituents provide orthogonal handles for a variety of coupling and substitution reactions. This unique combination allows for sequential and site-selective modifications, a critical requirement in the multi-step synthesis pathways common in pharmaceutical and agrochemical research.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The following identifiers and structural representation define this compound.
-
IUPAC Name : this compound[1]
-
Molecular Formula : C₇H₅BrClNO₂[1]
-
Canonical SMILES : CC1=CC(=C(C=C1--INVALID-LINK--[O-])Br)Cl[1]
-
InChIKey : AYBMAXWOTGLSBQ-UHFFFAOYSA-N[1]
Caption: Molecular structure of this compound.
Physicochemical and Computed Properties
The physical and computed properties of a molecule are critical predictors of its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and membrane permeability.
| Property | Value | Source |
| Molecular Weight | 250.48 g/mol | [1] |
| Monoisotopic Mass | 248.91922 Da | [1] |
| XLogP3 | 3.4 | [1] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [1] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
-
Expert Interpretation : The XLogP3 value of 3.4 suggests that the compound is lipophilic and will exhibit low solubility in water but good solubility in many organic solvents.[1][3] The TPSA of 45.8 Ų is within the range often associated with good cell permeability, making its derivatives potentially interesting for drug discovery applications. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with other molecules.[3]
Spectral Characterization
Structural elucidation and purity assessment rely heavily on spectroscopic methods. For this compound, the primary techniques are NMR, IR, and Mass Spectrometry.
-
¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for confirming the substitution pattern on the aromatic ring.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.27 (s, 1H), 7.46 (s, 1H), 2.56 (s, 3H).[2]
-
Causality : The two singlets in the aromatic region (δ 8.27 and 7.46) correspond to the two isolated aromatic protons. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The singlet at δ 2.56 ppm, integrating to three protons, is characteristic of the methyl group.
-
Synthesis Protocol
The synthesis of this compound is typically achieved via electrophilic nitration of a suitable precursor. The following protocol describes a common and efficient method.
Synthesis from 3-Chloro-4-bromotoluene[2]
This procedure leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regioselectivity during nitration.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup : In a reaction vessel suitable for low-temperature reactions, dissolve 1-bromo-2-chloro-4-methylbenzene (20 g, 100 mmol) in concentrated sulfuric acid (65 mL). Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Nitration : Slowly add concentrated nitric acid (15 mL) dropwise to the stirred solution, ensuring the temperature is maintained at -20°C. The addition of a nitrating agent to a strong acid like sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this electrophilic aromatic substitution.
-
Reaction Monitoring and Quenching : After the addition is complete, stir the reaction mixture for an additional 5 minutes. The reaction is then quenched by carefully pouring it into a beaker containing 500 g of ice water with vigorous stirring. This step deactivates the nitrating agent and precipitates the organic product, which is insoluble in the aqueous medium.
-
Isolation and Purification : Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with water to remove any residual acid.
-
Drying : Dry the collected solid to obtain the crude product as a yellow solid (23 g, 95% yield).[2]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. The chlorine atom is ortho to the nitro group, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) in an SNAr reaction.[4] The bromine atom is meta to the nitro group and thus less activated. This differential reactivity allows for selective substitution of the chlorine atom.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are themselves versatile intermediates for the construction of heterocycles and other functional groups.
-
Cross-Coupling Reactions : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5] This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.[5] This reactivity is crucial for synthesizing biaryl structures and other motifs prevalent in pharmaceuticals and materials science.[5]
Applications in Drug and Agrochemical Development : This compound serves as a pivotal precursor for synthesizing complex organic molecules with potential therapeutic or biological activities.[5] Its structural motifs are found in the precursors to various industrial chemicals, pharmaceuticals, and agrochemicals like insecticides and herbicides.[5][6][7] The ability to selectively modify the different positions on the ring allows for the fine-tuning of pharmacological or biological properties.[5]
Safety, Handling, and Disposal
Working with this compound requires strict adherence to safety protocols due to its potential hazards.
GHS Hazard Classification :
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[1]
Precautionary Measures and Personal Protective Equipment (PPE) :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment :
-
Handling : Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[11] Wash hands thoroughly after handling.[8] Keep containers securely sealed when not in use.[8]
First Aid Measures :
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[9]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
Storage and Disposal :
-
Storage : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
References
- 1. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
An In-Depth Technical Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene (CAS No. 1126367-34-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, a key chemical intermediate with the CAS number 1126367-34-7. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol with an underlying mechanistic explanation, and outlines its known safety and handling considerations. Crucially, this guide illuminates the compound's emerging role in pharmaceutical research, specifically highlighting its application as a starting material in the synthesis of novel therapeutic agents, such as complement factor B inhibitors. This guide is intended to serve as an essential resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, enabling them to leverage the unique chemical architecture of this compound for future innovations.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a polysubstituted aromatic compound whose strategic arrangement of bromo, chloro, methyl, and nitro functional groups makes it a valuable intermediate in organic synthesis. The presence of multiple, distinct reactive sites on the benzene ring allows for a range of selective chemical transformations. This versatility is increasingly being recognized in the field of drug discovery, where the compound serves as a scaffold for the construction of complex, biologically active molecules. Its utility is exemplified by its recent application in the synthesis of complement factor B inhibitors, a promising new class of drugs for treating a variety of inflammatory and autoimmune disorders.[1] This guide aims to provide the necessary technical details to understand and effectively utilize this compound in a research and development setting.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a chemical are paramount for its effective and safe use in any experimental setting. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1126367-34-7 | [2][3][4][5] |
| Molecular Formula | C₇H₅BrClNO₂ | [3][6] |
| Molecular Weight | 250.48 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromo-5-chloro-2-nitrotoluene | [4] |
| Appearance | Yellow solid (crude product) | [2] |
| Storage | Sealed in a dry place at room temperature | [5][6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through the electrophilic nitration of a disubstituted toluene precursor. The following protocol is a well-established method for its preparation.[2]
Experimental Protocol: Nitration of 1-Bromo-2-chloro-4-methylbenzene
Materials:
-
1-Bromo-2-chloro-4-methylbenzene (starting material)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 1-Bromo-2-chloro-4-methylbenzene (e.g., 20 g, 100 mmol) in concentrated sulfuric acid (e.g., 65 mL) and cool the mixture to -20°C using an appropriate cooling bath.[2]
-
Slowly add concentrated nitric acid (e.g., 15 mL) dropwise to the solution while maintaining the temperature at -20°C.[2]
-
After the addition is complete, allow the reaction to stir for 5 minutes.[2]
-
To quench the reaction, pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 500 g).[2]
-
Filter the resulting precipitate and wash the solid product thoroughly with water.[2]
-
Dry the solid to obtain the crude this compound as a yellow solid.[2] A typical yield for this reaction is approximately 95%.[2]
Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 8.27 (s, 1H), 7.46 (s, 1H), 2.56 (s, 3H).[2]
Mechanistic Discussion: Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The key steps are outlined below:
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-2-chloro-4-methylbenzene acts as a nucleophile and attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The position of the incoming nitro group is directed by the existing substituents on the benzene ring. The methyl group is an activating, ortho-, para-director, while the bromo and chloro groups are deactivating, ortho-, para-directors. The directing effects of these groups and steric hindrance will influence the final position of the nitro group.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
References
- 1. CN119137099A - è¡¥ä½å åbæå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 2. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]
- 3. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1126367-34-7|this compound|BLD Pharm [bldpharm.com]
- 5. 1126367-34-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. This compound, CasNo.1126367-34-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
starting materials for 1-Bromo-2-chloro-4-methyl-5-nitrobenzene synthesis
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways for obtaining this compound, a key intermediate in the development of pharmaceuticals and other advanced materials. The document outlines a strategic approach to the synthesis, beginning with the selection of an optimal starting material and proceeding through a multi-step electrophilic aromatic substitution sequence. The rationale behind the chosen synthetic route is elucidated through a detailed examination of substituent directing effects and reaction mechanisms. A complete, step-by-step experimental protocol is provided, ensuring clarity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the diverse reactivity of its functional groups, which allows for a wide range of subsequent chemical modifications. The strategic placement of the bromo, chloro, methyl, and nitro substituents on the benzene ring provides a versatile scaffold for the construction of more complex molecular architectures.
The synthesis of such a precisely substituted benzene derivative requires a carefully planned multi-step approach. The principles of electrophilic aromatic substitution (EAS) are central to this process, wherein the order of introduction of the different functional groups is critical to achieving the desired regiochemistry.[2][3] This guide will explore the synthetic landscape for accessing this compound, culminating in a recommended, detailed protocol.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The nitro group can be introduced via nitration, the bromine via bromination, and the chlorine via chlorination. The methyl group could be present in the starting material or introduced via a Friedel-Crafts alkylation. The key to a successful synthesis lies in the forward-thinking application of the directing effects of the substituents at each step.
Substituent Directing Effects:
-
-CH₃ (Methyl): Activating, ortho, para-director.
-
-Cl (Chloro): Deactivating, ortho, para-director.
-
-Br (Bromo): Deactivating, ortho, para-director.
-
-NO₂ (Nitro): Strongly deactivating, meta-director.
Considering these effects, it is evident that the nitro group should be introduced in the final step to avoid deactivating the ring towards subsequent electrophilic substitutions.[4][5]
Proposed Synthetic Pathways and Selection of Starting Material
Several synthetic routes can be envisioned, starting from different commercially available precursors. Below is an evaluation of the most plausible options.
Route A: Starting from 2-Chlorotoluene
This is a logical and cost-effective starting point. The synthesis would proceed as follows:
-
Bromination of 2-Chlorotoluene: The methyl and chloro groups are both ortho, para-directors. The primary products of bromination will be 3-bromo-2-chlorotoluene and 5-bromo-2-chlorotoluene. The desired isomer for the subsequent nitration step is not directly formed.
-
Nitration of 2-Chlorotoluene: Nitration of 2-chlorotoluene would yield a mixture of isomers, with the major product likely being 2-chloro-5-nitrotoluene due to the directing effects of both the chloro and methyl groups.[6] Subsequent bromination would then be directed by the nitro, chloro, and methyl groups.
Route B: Starting from 4-Bromo-3-chlorotoluene
A more direct, albeit potentially more expensive, approach is to start with a di-halogenated toluene.
-
Nitration of 4-Bromo-3-chlorotoluene: This is the most promising route. The methyl group is an ortho, para-director, and the halogens are also ortho, para-directors. The interplay of these directing effects will guide the incoming nitro group to the desired position.
Recommended Synthetic Pathway: Nitration of 4-Bromo-3-chlorotoluene
The recommended pathway commences with the commercially available starting material, 4-bromo-3-chlorotoluene. The key transformation is the electrophilic nitration of the aromatic ring.
Rationale for Route Selection
The regioselectivity of the nitration of 4-bromo-3-chlorotoluene is governed by the directing effects of the existing substituents: the methyl group (-CH₃), the bromine atom (-Br), and the chlorine atom (-Cl). The methyl group is an activating, ortho-, para- director, while the halogen atoms are deactivating, yet also ortho-, para- directing.[7] The interplay of these electronic and steric effects is crucial in determining the position of the incoming nitro group. The most activated position that is sterically accessible will be favored.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 4-bromo-3-chlorotoluene. This protocol is based on established methods for the nitration of aromatic compounds.[8][9]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromo-3-chlorotoluene | C₇H₆BrCl | 205.48 | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% | Standard Laboratory Supplier |
| Deionized Water | H₂O | 18.02 | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |
| Brine | NaCl | 58.44 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Standard Laboratory Supplier |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[8]
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 4-bromo-3-chlorotoluene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-bromo-3-chlorotoluene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice with stirring. Separate the organic layer. Extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Neutralization and Drying: Combine all the organic layers. Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Safety Considerations
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group.
Conclusion
The synthesis of this compound is a multi-step process that relies on a sound understanding of electrophilic aromatic substitution principles. The recommended pathway, starting from 4-bromo-3-chlorotoluene, offers a direct and regioselective route to the target molecule. The detailed experimental protocol provided in this guide, coupled with appropriate safety precautions and analytical characterization, should enable researchers to successfully synthesize this valuable chemical intermediate.
References
- 1. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. benchchem.com [benchchem.com]
- 9. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to establish its molecular structure and unique identifiers.
The Strategic Synthesis of Polysubstituted Nitrobenzenes: A Guide to Regioselectivity
In the landscape of pharmaceutical and materials science, the precise construction of polysubstituted nitrobenzenes is a foundational pillar. The nitro group, a versatile synthetic handle, opens a gateway to a multitude of chemical transformations. However, its introduction and the subsequent or prior placement of other substituents on the aromatic ring are governed by the nuanced principles of regioselectivity. This technical guide delves into the core factors dictating the orientation of electrophilic aromatic substitution, providing researchers, scientists, and drug development professionals with the insights necessary to strategically design and execute the synthesis of complex nitroaromatic compounds.
Fundamental Principles of Regioselectivity in Electrophilic Aromatic Substitution
The nitration of a benzene ring is a classic example of electrophilic aromatic substitution (EAS).[1] The reaction proceeds through the attack of the electron-rich π-system of the aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[2][3] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[3][4][5]
The initial attack of the electrophile on the benzene ring is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][6] The stability of this intermediate is paramount in determining the overall reaction rate and the regiochemical outcome of the substitution.[7] A subsequent deprotonation step, which is typically fast, restores the aromaticity of the ring.[2][6]
When the benzene ring is already substituted, the existing group profoundly influences both the rate of the reaction and the position of the incoming nitro group.[8][9] This directive influence is the cornerstone of regioselectivity in the synthesis of polysubstituted nitrobenzenes.
The Directing Effects of Substituents: A Tale of Two Influences
Substituents on a benzene ring exert their influence through a combination of two primary electronic effects: the inductive effect and the resonance effect.[9][10] The interplay of these effects determines whether a substituent is "activating" or "deactivating" and whether it directs incoming electrophiles to the ortho/para or meta positions.
Activating and Deactivating Groups
Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[11][12] They achieve this by donating electron density to the ring, making it more nucleophilic and stabilizing the positive charge of the arenium ion intermediate.[7][8] Conversely, deactivating groups decrease the reaction rate by withdrawing electron density from the ring, making it less nucleophilic and destabilizing the arenium ion.[8][12] Phenol, for instance, undergoes nitration thousands of times faster than benzene, while nitrobenzene reacts millions of times slower.[8][12]
Ortho-, Para-, and Meta-Directors
Substituents are broadly classified into two categories based on the isomeric products they favor:
-
Ortho-, Para-Directing Groups: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.[13][14] Most activating groups are ortho-, para-directors.[13] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH₂), and alkyl (-R) groups.[14][15] Halogens (-F, -Cl, -Br, -I) are an interesting exception; they are deactivating yet ortho-, para-directing due to the dominance of their electron-withdrawing inductive effect in deactivating the ring, while their electron-donating resonance effect directs the substitution.[13]
-
Meta-Directing Groups: These groups direct the incoming electrophile to the position one carbon removed (meta) from themselves.[13][14] The majority of deactivating groups are meta-directors.[16] This category includes groups like nitro (-NO₂), cyano (-CN), carbonyl (-CHO, -COR), carboxyl (-COOH), and sulfonyl (-SO₃H).[14][17] These groups possess a positive or partial positive charge on the atom directly attached to the ring, which withdraws electron density.[18]
The directing influence of these groups can be rationalized by examining the resonance structures of the carbocation intermediates formed upon ortho, meta, and para attack. For ortho- and para-directing groups, the resonance contributors for ortho and para attack are more stable because they allow for the delocalization of the positive charge onto the substituent itself. In contrast, for meta-directing groups, the resonance structures for ortho and para attack place a positive charge adjacent to the already electron-deficient atom of the substituent, which is highly unfavorable.[18] Consequently, meta attack is the least destabilized pathway.[19]
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Name | Nature | Directing Effect |
| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | Ortho, Para |
| -OH, -O⁻ | Hydroxyl, Phenoxide | Strongly Activating | Ortho, Para |
| -OR | Alkoxy | Strongly Activating | Ortho, Para |
| -NHCOR | Amido | Moderately Activating | Ortho, Para |
| -R | Alkyl | Weakly Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | Ortho, Para |
| -CHO, -COR | Aldehyde, Ketone | Moderately Deactivating | Meta |
| -CO₂H, -CO₂R | Carboxylic Acid, Ester | Moderately Deactivating | Meta |
| -SO₃H | Sulfonic Acid | Strongly Deactivating | Meta |
| -CN | Cyano | Strongly Deactivating | Meta |
| -NO₂ | Nitro | Strongly Deactivating | Meta |
| -NR₃⁺ | Quaternary Ammonium | Strongly Deactivating | Meta |
Data compiled from various sources.[14][20][21][22]
Strategic Synthesis of Polysubstituted Nitrobenzenes
The synthesis of polysubstituted nitrobenzenes requires careful planning, considering the directing effects of the substituents and the order in which they are introduced.
Synthesis of Dinitrobenzenes
The nitration of nitrobenzene provides a clear example of the directing effect of a deactivating group. The existing nitro group strongly deactivates the ring and directs the second nitration to the meta position, yielding primarily 1,3-dinitrobenzene.[3][17] This reaction requires more forcing conditions (e.g., higher temperature, fuming nitric acid) than the nitration of benzene due to the deactivating nature of the first nitro group.[3]
Synthesis of Trinitrobenzenes
The synthesis of 1,3,5-trinitrobenzene (TNB) highlights the challenges of introducing multiple deactivating groups. Direct nitration of benzene to TNB is difficult and results in poor yields due to the extreme deactivation of the ring after the introduction of the second nitro group.[23] A more common and efficient laboratory synthesis involves the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation.[24][25] Another synthetic route starts from phloroglucinol (1,3,5-trihydroxybenzene), which is first converted to its trioxime derivative and then oxidized to TNB.[23]
The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a highly stable explosive, often starts with the nitration of 1,3,5-trichlorobenzene to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by amination.[26]
The Influence of Steric Hindrance
In addition to electronic effects, steric hindrance can play a significant role in regioselectivity, particularly in the ratio of ortho to para products.[27][28] As the size of the existing substituent or the incoming electrophile increases, attack at the more sterically accessible para position is favored over the ortho position.[28][29]
Experimental Protocols
General Procedure for the Nitration of an Aromatic Compound
Objective: To introduce a nitro group onto an aromatic ring.
Materials:
-
Aromatic substrate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10-15 °C. This mixture generates the nitronium ion.
-
Slowly add the aromatic substrate to the nitrating mixture, maintaining the temperature as specified by the particular reaction (e.g., below 50-60 °C for benzene to prevent dinitration).[4][30]
-
After the addition is complete, allow the reaction to stir at the appropriate temperature for a specified time.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude nitroaromatic product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrobenzene derivative.
Synthesis of m-Dinitrobenzene from Nitrobenzene
Objective: To synthesize 1,3-dinitrobenzene.
Procedure:
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Slowly add nitrobenzene to the nitrating mixture while maintaining the temperature around 100 °C.[3]
-
Heat the reaction mixture for a designated period to ensure complete reaction.
-
Follow the general workup procedure described in section 4.1 to isolate and purify the 1,3-dinitrobenzene.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. fiveable.me [fiveable.me]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 12. Electrophilic Aromatic Substitution (EAS) : Substituent Effects [almerja.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. What Are Ortho Para Directing Groups? [themasterchemistry.com]
- 16. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 17. What Are Meta Directing Groups? [themasterchemistry.com]
- 18. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 25. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]
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- 28. chem.libretexts.org [chem.libretexts.org]
- 29. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. alevelh2chemistry.com [alevelh2chemistry.com]
1-Bromo-2-chloro-4-methyl-5-nitrobenzene IUPAC name
An In-depth Technical Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of interest in synthetic organic chemistry. The document elucidates the definitive IUPAC nomenclature and structural features of the molecule, grounded in internationally recognized chemical naming conventions. It further details validated physicochemical properties, a documented protocol for its synthesis via electrophilic aromatic substitution, and a thorough analysis of its expected and observed spectroscopic signatures for structural confirmation. The guide discusses the underlying chemical principles, such as substituent directing effects, that govern its synthesis and reactivity. Finally, potential applications are considered, positioning the compound as a versatile chemical intermediate for research and development in pharmaceuticals and materials science.
IUPAC Nomenclature and Structural Elucidation
The precise naming of a chemical entity is fundamental to unambiguous scientific communication. The structure is a benzene ring with four substituents: bromo, chloro, methyl, and nitro. The naming process follows the principles set forth by the International Union of Pure and Applied Chemistry (IUPAC), primarily documented in the "Nomenclature of Organic Chemistry," commonly known as the Blue Book[1][2][3].
The core principles applied are:
-
Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents.
-
Alphabetical Precedence : When multiple numbering schemes yield the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.
For this molecule, two numbering schemes produce the lowest locant set of {1, 2, 4, 5}. To break this tie, alphabetical order is used: B romo, C hloro, M ethyl, N itro. "Bromo" is cited first and is therefore assigned position 1. This definitively leads to the name This compound [4]. Any other name would violate IUPAC conventions[5][6].
Molecular Structure
The structural formula confirms the spatial relationship of the substituents on the benzene ring as dictated by the IUPAC name.
Caption: Structure of this compound.
Physicochemical and Safety Data
Quantitative properties are essential for experimental design, modeling, and safety assessments. The following data have been computed and are available in public chemical databases[4].
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1126367-34-7 | PubChem[4], ChemicalBook[7] |
| Molecular Formula | C₇H₅BrClNO₂ | PubChem[4] |
| Molecular Weight | 250.48 g/mol | PubChem[4] |
| Monoisotopic Mass | 248.91922 Da | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Hazard Identification
This compound is classified with the following GHS hazard statements, requiring appropriate handling and personal protective equipment[4][8].
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements include avoiding breathing dust/fumes and using thorough rinsing protocols in case of eye contact[7].
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted benzenes is a foundational task in organic chemistry, with the order of substituent introduction being critical to achieving the desired regiochemistry[9][10]. The documented synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of a pre-existing substituted benzene[7].
Synthetic Workflow
The key transformation is the nitration of 1-bromo-2-chloro-4-methylbenzene using a nitrating mixture of concentrated nitric and sulfuric acids[7].
Caption: Synthetic workflow for the nitration of 1-bromo-2-chloro-4-methylbenzene.
Mechanistic Discussion and Directing Effects
The success of this synthesis hinges on the directing effects of the substituents already present on the benzene ring[11][12].
-
Activating vs. Deactivating Groups : The methyl group (-CH₃) is an activating group, donating electron density to the ring and favoring electrophilic attack. The bromo (-Br) and chloro (-Cl) groups are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation[11][13].
-
Regiochemical Outcome : The incoming electrophile, the nitronium ion (NO₂⁺), is directed by the combined influence of the existing groups. The positions ortho and para to the methyl group (positions 3 and 5) are activated. The positions ortho and para to the halogens are also electronically favored. The position of nitration at C5 is ortho to the methyl group and meta to both halogens. The steric hindrance at the position between the bromo and methyl groups (C3) would be significant. The observed product, with nitration at C5, represents a favorable outcome considering the electronic activation by the methyl group and the steric environment of the ring.
Experimental Protocol
The following protocol is adapted from a documented synthesis[7].
-
Reaction Setup : In a suitable reaction vessel, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 3.25 mL per 1 g of starting material).
-
Cooling : Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Addition of Nitrating Agent : Add concentrated nitric acid (approx. 0.75 mL per 1 g of starting material) slowly and dropwise to the cooled solution, maintaining the temperature at -20°C.
-
Reaction Time : Stir the reaction mixture for 5 minutes after the addition is complete.
-
Quenching : Pour the reaction mixture into a beaker containing a large volume of ice water (approx. 25 g per 1 g of starting material) with vigorous stirring to quench the reaction and precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filtered solid thoroughly with water to remove residual acid and dry to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
This procedure reports a high yield of 95% for the crude product[7].
Spectroscopic and Analytical Characterization
Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
-
¹H NMR : The proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms.
-
A documented ¹H NMR spectrum (400 MHz, CDCl₃) for this compound shows three distinct signals: δ 8.27 (s, 1H) , 7.46 (s, 1H) , and 2.56 (s, 3H) [7].
-
Interpretation :
-
The singlet at δ 2.56 ppm integrating to 3H is characteristic of the methyl (-CH₃) protons.
-
The two singlets in the aromatic region (δ 8.27 and 7.46 ppm ), each integrating to 1H, correspond to the two isolated protons on the benzene ring (at C6 and C3, respectively). The significant downfield shift to 8.27 ppm is expected for the proton ortho to the strongly electron-withdrawing nitro group.
-
-
-
¹³C NMR : Carbon NMR would complement the proton data. Expected signals would include:
-
A signal for the methyl carbon (~20-25 ppm).
-
Six distinct signals in the aromatic region (~120-150 ppm), with carbons attached to the nitro group and halogens being significantly shifted.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Aromatic C-H stretching : Peaks just above 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretching : Strong, characteristic bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively[14].
-
C-Br and C-Cl stretching : Found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The most abundant peak in this cluster would correspond to the monoisotopic mass of ~249 Da. The characteristic M, M+2, M+4, and M+6 pattern would be a definitive indicator of the presence of one bromine and one chlorine atom.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure suggests significant potential as a chemical intermediate or building block.
-
Scaffold for Medicinal Chemistry : Polysubstituted nitroaromatics are common precursors in drug discovery[9]. The nitro group can be readily reduced to an aniline derivative, which is a key functional group for introducing further diversity through amide bond formation, sulfonylation, or other N-centered reactions. The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.
-
Intermediate in Materials Science : Halogenated and nitrated aromatics can serve as precursors for dyes, agrochemicals, and specialized polymers[9]. The combination of functional groups allows for fine-tuning of electronic and physical properties.
-
Fragment-Based Screening : As a densely functionalized small molecule, it could be used in fragment-based drug discovery programs to probe the binding pockets of biological targets.
Conclusion
This compound is a well-defined chemical entity with an unambiguous IUPAC name established by clear and hierarchical rules. Its synthesis is achieved through a high-yielding, regioselective nitration reaction, the outcome of which is rationally explained by the directing effects of the pre-existing substituents. The compound's structure is readily confirmed by standard analytical techniques, with published ¹H NMR data providing a reliable reference. Its utility for the research and drug development community lies in its potential as a versatile intermediate, offering multiple reactive sites for the elaboration of more complex and potentially bioactive molecules.
References
- 1. iupac.org [iupac.org]
- 2. iupac.org [iupac.org]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sarthaks.com [sarthaks.com]
- 6. byjus.com [byjus.com]
- 7. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]
- 8. aobchem.com [aobchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]
An In-depth Technical Guide to the Structural Analysis of Halogenated Nitroaromatic Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of halogenated nitroaromatic compounds (HNCs). Moving beyond a simple listing of techniques, this document details an integrated, field-proven workflow that emphasizes the causal relationships behind experimental choices, ensuring a robust and self-validating analytical process.
Section 1: The Significance and Unique Challenges of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a critical class of molecules, widely utilized in the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1][2][3] Their extensive use, however, has led to environmental contamination, making their study crucial for both industrial application and remediation.[1][2] From a structural perspective, HNCs present a unique set of challenges. The powerful electron-withdrawing nature of both the nitro group and halogen substituents profoundly influences the molecule's geometry, electronic distribution, and reactivity.[4][5] This interplay gives rise to complex isomerism, intricate spectroscopic signatures, and a propensity for specific non-covalent interactions, such as halogen bonding, which can dictate crystal packing and biological activity.[6] A successful structural analysis, therefore, requires a multi-faceted approach that can unambiguously determine not only covalent connectivity but also the subtle three-dimensional and electronic features of the molecule.
Section 2: The Analytical Workflow: From Formula to Final Structure
A logical, phased approach is paramount to efficiently and accurately determine the structure of a novel HNC. Our recommended workflow begins with rapid, high-level characterization and progressively moves toward definitive, high-resolution analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Introduction: Navigating Chemoselectivity in Complex Aromatic Systems
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds with broad functional group tolerance.[1] This guide provides an in-depth technical overview and detailed protocols for the selective Suzuki-Miyaura coupling of 1-bromo-2-chloro-4-methyl-5-nitrobenzene. This substrate presents a fascinating challenge in chemoselectivity, possessing two distinct halogen atoms—bromine and chlorine—at different positions on a nitro-activated aromatic ring. The inherent difference in reactivity between the C-Br and C-Cl bonds, where the former is significantly more susceptible to oxidative addition by a palladium catalyst, forms the basis for selective functionalization.[2] The presence of the electron-withdrawing nitro group further modulates the reactivity of the aryl halides, generally facilitating the oxidative addition step.[3]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the reaction's principles to empower rational optimization and troubleshooting.
The Underlying Principle: Exploiting Differential Reactivity
The success of a chemoselective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the judicious choice of reaction conditions to favor the cleavage of the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2] This differential reactivity is the cornerstone of the protocol outlined herein.
The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] By carefully controlling the reaction parameters, we can ensure that the oxidative addition preferentially occurs at the C-Br bond of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the selective Suzuki-Miyaura coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for specific boronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol employs a widely used and generally effective catalyst system.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Addition of Base and Solvents: Add potassium carbonate (K₂CO₃) (2.0 equiv.). To this mixture, add a degassed solvent system of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the aryl bromide).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Conditions for Less Reactive Boronic Acids using a Stronger Base
For sterically hindered or electronically deactivated boronic acids, a more robust catalytic system and a stronger base may be required.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), and a suitable phosphine ligand such as tricyclohexylphosphine (PCy₃) (0.04 equiv.).
-
Addition of Base and Solvents: Add potassium phosphate (K₃PO₄) (3.0 equiv.). Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the selective Suzuki-Miyaura coupling of this compound.
| Parameter | Condition A | Condition B | Rationale |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with a phosphine ligand forms the active Pd(0) in situ and can be more robust. |
| Ligand | - | PCy₃ (4 mol%) | Triphenylphosphine is part of the Pd(PPh₃)₄ complex. PCy₃ is a bulky, electron-rich ligand that can promote oxidative addition. |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | K₂CO₃ is a standard, milder base. K₃PO₄ is a stronger base, often beneficial for less reactive coupling partners. |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene/Water (10:1) | Dioxane is a common solvent for Suzuki couplings. Toluene can be advantageous for higher reaction temperatures. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be necessary for challenging substrates but increase the risk of side reactions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or unreactive boronic acid. | Use a fresh batch of palladium catalyst. Increase the reaction temperature in increments of 10 °C. Switch to a more active catalyst system (e.g., with a Buchwald ligand) and a stronger base (e.g., Cs₂CO₃). |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation (Loss of Bromine) | Presence of protic impurities or side reactions with the base/solvent. | Use anhydrous solvents and dry reagents. Consider a milder base or a different solvent system. |
| Reaction at the Chlorine Site | High reaction temperature or a highly active catalyst system. | Lower the reaction temperature. Use a less active catalyst/ligand combination. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for setting up and performing the selective Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides a valuable intermediate for the synthesis of complex molecular architectures. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and by carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired mono-coupled product. The protocols and insights provided in this guide serve as a comprehensive resource for the successful execution and optimization of this important reaction.
References
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's broad functional group tolerance and operational simplicity have made it an indispensable tool for drug development professionals and researchers.
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a challenging substrate: 1-bromo-2-chloro-4-methyl-5-nitrobenzene . This molecule presents a unique synthetic problem due to two key features:
-
Chemoselectivity: The presence of two distinct halogen substituents, bromide and chloride, necessitates a catalytic system capable of discriminating between them to achieve selective functionalization.
-
Electronic Effects: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, impacting the kinetics of the catalytic cycle.
By leveraging established principles of palladium catalysis, this protocol demonstrates the selective amination at the more labile carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for potential downstream transformations.
Reaction Principle & Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. While the precise intermediates can vary depending on the ligand and reactants, the generally accepted mechanism involves three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
The basis for chemoselectivity in cross-coupling reactions lies in the relative rates of oxidative addition for different aryl halides. The C-X bond strength decreases in the order C-Cl > C-Br > C-I, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl.[6] This inherent difference allows for the selective activation of the C-Br bond over the more robust C-Cl bond under carefully controlled conditions. It is noteworthy that in some Buchwald-Hartwig systems, aryl bromides can exhibit superior reactivity to aryl iodides, potentially due to inhibitory effects of the iodide anion on the catalyst.[6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: A Chemoselective Sonogashira Coupling Protocol for 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] A significant challenge arises when the aryl halide substrate possesses multiple, differentially reactive halogen atoms. This application note provides a detailed, field-proven protocol for the chemoselective Sonogashira coupling of 1-bromo-2-chloro-4-methyl-5-nitrobenzene. We will leverage the inherent reactivity difference between aryl bromides and chlorides to selectively form the desired arylalkyne at the C-Br position while preserving the C-Cl bond for potential subsequent transformations. This guide explains the mechanistic basis for this selectivity and provides a step-by-step methodology suitable for researchers in synthetic chemistry and drug development.
Principle and Mechanistic Insight: The Basis for Selectivity
The success of a chemoselective Sonogashira coupling on a polyhalogenated substrate is rooted in the fundamental mechanism of the reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4][5] The selectivity for the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond is determined primarily by the initial, rate-determining step of the palladium cycle: oxidative addition.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the reaction by inserting into the carbon-halogen bond of the aryl halide. This step is highly dependent on the bond dissociation energy of the C-X bond. The general reactivity trend for aryl halides is C–I > C–Br > C–OTf >> C–Cl.[1][2][6] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making its oxidative addition to the Pd(0) center substantially faster. By carefully controlling reaction conditions, particularly temperature, we can exploit this kinetic difference to ensure the reaction occurs exclusively at the C-Br position.[7]
-
Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers its acetylide group to the Pd(II) complex.[1][8] This regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The Copper Cycle: The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[8][9] In the presence of a base (e.g., an amine), the terminal alkyne is deprotonated and reacts with CuI to form a copper(I) acetylide intermediate.[1][4] This species is crucial for the efficient transmetalation step with the palladium complex.[1]
By maintaining mild reaction conditions (e.g., room temperature to moderate heat), the energy barrier for the oxidative addition of the C-Cl bond is not overcome, leaving it intact for further functionalization. The strongly electron-withdrawing nitro group on the substrate further deactivates the aryl ring, but the reactivity difference between Br and Cl remains the dominant factor for selectivity.[10]
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Materials and Equipment
| Reagents | Grade | Supplier Example |
| This compound | ≥97% | Various |
| Phenylacetylene (or other terminal alkyne) | ≥98% | Sigma-Aldrich |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | Catalyst Grade | Strem Chemicals |
| Copper(I) Iodide (CuI) | ≥99.5%, anhydrous | Acros Organics |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | LabChem |
| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen manifold, Schlenk line)
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Safety Precautions
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Copper(I) Iodide: Can cause irritation. Handle in a fume hood.
-
Solvents: THF, Et₃N, Ethyl Acetate, and Hexanes are flammable. Work away from ignition sources. Anhydrous solvents are reactive with water.
-
Phenylacetylene: Flammable liquid and vapor.
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and suppress the formation of alkyne homocoupling side products (Glaser coupling).[13]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene on a 1.0 mmol scale.
4.1 Reaction Setup:
-
Place a magnetic stir bar into a 50 mL oven-dried Schlenk flask.
-
Add this compound (250.5 mg, 1.0 mmol, 1.0 equiv).
-
Add dichlorobis(triphenylphosphine)palladium(II) (21.1 mg, 0.03 mmol, 3 mol%).
-
Add copper(I) iodide (5.7 mg, 0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and attach it to a Schlenk line.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
4.2 Reagent Addition: 7. Add anhydrous THF (10 mL) via syringe. 8. Add anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe. Stir the mixture to form a suspension. 9. Slowly add phenylacetylene (0.12 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. 10. Stir the reaction mixture at room temperature.
4.3 Reaction Monitoring and Completion: 11. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting aryl bromide should be consumed, and a new, lower Rf product spot should appear. 12. The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C. Caution: Higher temperatures may risk reacting the C-Cl bond.
4.4 Work-up and Purification: 13. Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. 14. Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution. 15. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 16. Combine the organic layers and wash with brine (2 x 20 mL). 17. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 18. The crude product will be a solid or oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-chloro-4-methyl-5-nitro-1-(phenylethynyl)benzene.
Data Summary & Visualization
Table 1: Summary of Reaction Components and Conditions
| Component | Mol. Wt. ( g/mol ) | Amount (mg/mL) | Mmol | Equiv. | Mol % |
| This compound | 250.48 | 250.5 mg | 1.0 | 1.0 | - |
| Phenylacetylene | 102.14 | 0.12 mL | 1.1 | 1.1 | - |
| PdCl₂(PPh₃)₂ | 701.90 | 21.1 mg | 0.03 | 0.03 | 3 |
| CuI | 190.45 | 5.7 mg | 0.03 | 0.03 | 3 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | 3.0 | - |
| Tetrahydrofuran (THF) | - | 10 mL | - | - | - |
| Parameter | Value | ||||
| Temperature | Room Temperature | ||||
| Reaction Time | 4-12 hours | ||||
| Atmosphere | Argon |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst (decomposed Pd or oxidized CuI).2. Insufficiently anhydrous/anaerobic conditions.3. Substrate is highly deactivated. | 1. Use fresh, high-purity catalysts.2. Ensure solvents are thoroughly degassed and dried. Improve inert atmosphere technique.3. Gently warm the reaction to 40-50 °C. Consider a more active ligand or catalyst system if necessary. |
| Formation of Black Precipitate (Pd Black) | Catalyst decomposition. | Ensure the reaction is strictly anaerobic. Use a ligand that provides better stabilization to the Pd(0) center. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. Copper-free Sonogashira protocols can also mitigate this issue.[4][14] |
| Formation of Double-Coupled Product | Reaction temperature is too high, or reaction time is excessively long, leading to C-Cl bond activation. | Strictly control the temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Reduce catalyst loading if necessary. |
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Sonogashira coupling of this compound. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds under mild, palladium/copper-catalyzed conditions, selective alkynylation can be achieved in high yield. The preservation of the chloro substituent offers a valuable synthetic handle for subsequent diversification, making this protocol a powerful tool for constructing complex molecular architectures in pharmaceutical and materials science research.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Introduction: A Versatile Building Block for Selective Functionalization
1-Bromo-2-chloro-4-methyl-5-nitrobenzene is a richly functionalized aromatic compound that serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility stems from the presence of multiple reactive sites, including a bromo, a chloro, and a nitro group, each offering distinct opportunities for chemical modification. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is the cornerstone of its application in selective cross-coupling reactions. This guide provides detailed protocols and expert insights into the chemoselective functionalization of this substrate through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to harness its synthetic potential with precision and confidence.
The fundamental principle governing the selective functionalization of this compound lies in the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > OTf > Cl. This hierarchy is primarily dictated by the carbon-halogen bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, allowing for selective reaction at the bromine-bearing position under carefully controlled conditions. The electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, potentially influencing the reactivity of both halogen substituents.
Chemoselective Functionalization Strategy
The disparate reactivity of the C-Br and C-Cl bonds allows for a sequential cross-coupling strategy. The more labile C-Br bond can be selectively functionalized in a first cross-coupling reaction, leaving the C-Cl bond intact for a subsequent transformation. This stepwise approach provides a powerful tool for the convergent synthesis of highly substituted and complex aromatic structures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For the selective coupling at the C-Br bond of this compound, a judicious choice of catalyst, ligand, and base is crucial to ensure high chemoselectivity and yield.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand is paramount for tuning the reactivity and stability of the catalyst. Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the less reactive C-Cl bond, but for selective C-Br coupling, less activating ligands or carefully controlled conditions are preferred.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 90 | 4 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 80 | 8 | 80-90 |
Note: The data presented is representative of typical results for analogous substrates and serves as a guideline. Optimization may be required for specific coupling partners.
Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups onto the aromatic core of this compound. The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the substrate in the Heck reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: An inorganic or organic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used.
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Data Presentation: Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 18 | 80-90 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 100 | 12 | 75-85 |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 24 | 70-80 |
Note: Yields are based on analogous reactions and may vary depending on the specific alkene and reaction conditions.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) complex, often formed from PdCl₂(PPh₃)₂, is the primary catalyst for the cross-coupling.
-
Copper Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI), acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Solvent: Solvents like tetrahydrofuran (THF) or DMF are commonly used.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | RT | 12 | >90 |
Note: The trimethylsilyl group can be subsequently removed under mild basic conditions to yield the terminal alkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst, such as Pd₂(dba)₃, is commonly used with a bulky, electron-rich phosphine ligand like XPhos or SPhos. These ligands are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add NaOtBu (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85-95 |
| Morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 20 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 12 | >90 |
Note: The choice of base and ligand is critical and may need to be optimized for different amine coupling partners.
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The inherent difference in the reactivity of the C-Br and C-Cl bonds allows for selective functionalization, providing a powerful strategy for the synthesis of complex, highly substituted aromatic compounds. The protocols and insights provided in this guide, based on established principles of cross-coupling chemistry, offer a solid foundation for researchers to explore the synthetic utility of this valuable building block. It is important to note that while these protocols are robust, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Application Notes & Protocols: Leveraging 1-Bromo-2-chloro-4-methyl-5-nitrobenzene as a Versatile Synthetic Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. This polysubstituted aromatic compound is a highly valuable intermediate, offering a scaffold with distinct, orthogonally reactive sites. We will explore its inherent chemical logic, provide validated, step-by-step protocols for its key transformations, and illustrate its application in multi-step synthetic workflows.
Introduction: The Strategic Value of a Polysubstituted Scaffold
This compound is a key building block in modern organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1] Its utility stems from the specific arrangement of four distinct functional groups on the benzene ring: a nitro group, a methyl group, and two different halogens (bromine and chlorine). This unique constitution allows for a programmed, stepwise functionalization, granting chemists precise control over the construction of complex molecular architectures.
The core of its reactivity is governed by two primary features:
-
Electron-Deficient Ring: The potent electron-withdrawing nature of the nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
-
Differentiated Halogens: The carbon-bromine and carbon-chlorine bonds exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions, enabling selective functionalization.[4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling, reaction optimization, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Bromo-5-chloro-2-nitrotoluene | [5] |
| CAS Number | 1126367-34-7 | [5][6] |
| Molecular Formula | C₇H₅BrClNO₂ | [5][7] |
| Molecular Weight | 250.48 g/mol | [5] |
| Appearance | Yellow solid (typical for nitroaromatics) | [6] |
| Purity | ≥98% (Commercially Available) | [7] |
The Chemical Logic: A Map of Reactivity
The synthetic potential of this compound can be visualized as a decision tree, where the choice of reagents and conditions dictates the reaction pathway. The nitro group acts as the primary activating group, while the halogens and the nitro group itself serve as the primary reaction handles.
Caption: Key synthetic transformations of the title compound.
Core Application Protocols
The following protocols are designed to be self-validating and are grounded in established chemical principles. The causality behind reagent choice and reaction conditions is explained to ensure reproducibility and facilitate optimization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Methoxy-de-chlorination
This protocol demonstrates the displacement of the chlorine atom, which is activated by its ortho relationship to the powerful nitro- a activating group. The reaction proceeds via a resonance-stabilized carbanion known as a Meisenheimer complex.[3][8] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, a stabilization that is not possible if the activating group is in the meta position.[3][9]
Reaction: this compound → 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Rationale for Selectivity: The chlorine atom is positioned ortho to the nitro group, while the bromine is para. Both positions are activated. However, in SNAr, the C-Cl bond is often more susceptible to cleavage by nucleophiles like alkoxides than the C-Br bond, especially in polar aprotic solvents, due to a combination of bond polarity and reaction kinetics.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (0.65 g, 12 mmol, 1.2 equiv) in anhydrous Dimethylformamide (DMF, 30 mL) under an argon atmosphere.
-
Substrate Addition: To this solution, add this compound (2.50 g, 10 mmol, 1.0 equiv) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Product Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 50 mL) to remove residual DMF and salts.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol to afford the pure product, 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene.
Protocol 2: Chemoselective Reduction of the Nitro Group
The conversion of a nitro group to an aniline is a cornerstone transformation in organic synthesis. It turns a strongly deactivating group into a versatile activating and nucleophilic group, enabling a host of subsequent reactions such as diazotization, acylation, or further cross-coupling. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for this reduction, known for its tolerance of aryl halides.[10]
Reaction: this compound → 4-Bromo-5-chloro-2-methylaniline
Rationale for Reagent Choice: Catalytic hydrogenation (e.g., H₂ over Pd/C) could risk hydrodehalogenation (loss of Br or Cl). SnCl₂ is a robust chemical reductant that is highly effective for nitro groups while leaving the C-Br and C-Cl bonds intact under controlled conditions.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask, add this compound (5.01 g, 20 mmol, 1.0 equiv) and ethanol (100 mL). Stir to create a suspension.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.56 g, 100 mmol, 5.0 equiv) to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). The reaction is typically vigorous at the start. Stir at reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly basify the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) or 6N NaOH until the pH is ~8-9. A precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product, which can be further purified by column chromatography or recrystallization.
Protocol 3: Selective Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[11][12] The differential reactivity between aryl bromides and aryl chlorides is a well-established principle, with the C-Br bond undergoing oxidative addition to the Pd(0) catalyst much more readily than the more robust C-Cl bond.[4] This protocol leverages this difference for the selective synthesis of a biaryl compound.
Reaction: this compound + Phenylboronic acid → 2-Chloro-4-methyl-5-nitro-1,1'-biphenyl
Rationale for Catalyst System: A standard palladium(II) acetate/phosphine ligand system is effective. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[13] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.25 g, 5 mmol, 1.0 equiv), phenylboronic acid (0.73 g, 6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 3.0 equiv).
-
Catalyst Addition: To this solid mixture, add palladium(II) acetate (Pd(OAc)₂) (0.056 g, 0.25 mmol, 5 mol%) and a suitable phosphine ligand such as triphenylphosphine (PPh₃) or a more active Buchwald-type ligand like XPhos (0.12 g, 0.25 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (25 mL) and water (5 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the starting aryl bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers.
-
Extraction & Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the target biaryl product.
Synthetic Workflow: A Multi-Step Pathway
The true power of this intermediate is realized in sequential reaction workflows. The following diagram illustrates a logical pathway to a more complex, hypothetical drug-like scaffold, combining the protocols described above.
Caption: Sequential functionalization workflow.
Summary and Outlook
This compound is an exemplary synthetic intermediate whose value lies in its predictable and controllable reactivity. By understanding the interplay of electronic activation from the nitro group and the differential reactivity of the two halogen atoms, chemists can unlock a wide array of synthetic possibilities. The protocols provided herein serve as a validated starting point for the development of novel molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Future applications will likely involve the development of more advanced, selective cross-coupling reactions targeting the C-Cl bond and further exploration of the diverse functionalities that can be introduced via the derived aniline intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Mastering Chemoselectivity in Cross-Coupling Reactions through Selective C-Br Bond Activation
Abstract
The selective activation of a carbon-bromine (C-Br) bond in the presence of other functionalities, particularly other carbon-halogen bonds, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the key parameters governing the selective activation of C-Br bonds in palladium- and nickel-catalyzed cross-coupling reactions. We will explore the mechanistic principles and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-Br Bond Activation
Aryl and vinyl bromides are privileged electrophiles in transition metal-catalyzed cross-coupling reactions. Their reactivity profile—more reactive than the corresponding chlorides but often more stable and accessible than iodides—positions them as ideal building blocks in complex, multi-step syntheses. The ability to selectively activate a C-Br bond while leaving a C-Cl bond untouched, for instance, allows for sequential, site-specific modifications of a single substrate, dramatically increasing synthetic efficiency.
This selectivity hinges on the differences in bond dissociation energies (BDEs) and the kinetics of the oxidative addition step, which is often the rate-limiting and selectivity-determining step in the catalytic cycle. The general reactivity trend for aryl halides is C–I > C–Br > C–Cl > C–F.[1][2] Understanding and controlling the factors that influence this crucial step is paramount for achieving high yields and predictable outcomes.
Mechanistic Pillars of Selectivity
The selective activation of a C-Br bond is predominantly governed by the interplay between the catalyst (metal and ligand), the base, the solvent, and the reaction temperature. These components collectively modulate the electronic and steric environment of the catalytic center, thereby fine-tuning its reactivity towards different carbon-halogen bonds.
The Catalytic System: A Symphony of Metal and Ligand
The heart of any cross-coupling reaction is the catalyst. For C-Br bond activation, palladium complexes are the most widely used, though nickel catalysts are gaining prominence due to their lower cost and unique reactivity, especially towards less reactive C-Cl bonds.[3]
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. While Pd(OAc)₂ is a Pd(II) source that requires in situ reduction to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0).[4][5] The choice of precursor can influence catalyst activation kinetics.
-
The Ligand's Decisive Role: The ligand is arguably the most critical component for controlling selectivity. Electron-rich and sterically bulky ligands enhance the rate of oxidative addition by increasing the electron density on the metal center, making it a better nucleophile. This effect is more pronounced for the stronger C-Br bond compared to the even stronger C-Cl bond, often allowing for selective activation.
-
Phosphine Ligands: Bulky, monodentate phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[4][6] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for activating the C-Br bond.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable and active catalysts, making them suitable for challenging couplings, including the activation of less reactive aryl chlorides at higher temperatures.[8] This thermal stability can be leveraged to perform sequential couplings: a C-Br activation at a lower temperature followed by a C-Cl activation at a higher temperature.
-
The Role of the Base
The base plays multiple crucial roles in the catalytic cycle. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[5] In Buchwald-Hartwig aminations, it deprotonates the amine.[6] The choice of base can significantly impact selectivity.
-
Strength and Solubility: Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, and Cs₂CO₃ are commonly used.[4][6] Weaker bases may not be effective enough to drive the reaction, while overly strong bases can lead to side reactions. The solubility of the base in the chosen solvent is also critical for ensuring a homogeneous reaction environment and consistent results.
-
Modulating Reactivity: In some systems, a weaker base can be used to favor the activation of a more reactive halide (e.g., C-Br) over a less reactive one (e.g., C-Cl). The base can influence the rate of both the desired coupling and potential side reactions, thereby affecting overall selectivity.
Solvent and Temperature Considerations
The solvent must solubilize all reaction components and is not merely an inert medium. Polar aprotic solvents like dioxane, toluene, and THF are frequently employed.[9][10]
-
Solvent Polarity: The polarity of the solvent can influence the rate of oxidative addition. More polar solvents can stabilize the polarized transition state of the oxidative addition, potentially accelerating the reaction.[9]
-
Temperature Control: Temperature is a powerful tool for controlling selectivity. Due to the higher activation energy required to cleave the C-Cl bond compared to the C-Br bond, reactions can often be run at a moderate temperature (e.g., 80-100 °C) to selectively activate the C-Br bond.[6] Subsequent heating to a higher temperature might then be used to activate the C-Cl bond in a stepwise fashion.
// Add C-Cl pathway for comparison PdII_ArCl [label="Ar-Pd(II)(Cl)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF", style=dashed]; Pd0 -> PdII_ArCl [label="Oxidative Addition\n(Ar-Cl)\nHigher ΔG‡", style=dashed, color="#EA4335"]; } dot Caption: Generalized catalytic cycle for cross-coupling.
Application Protocols
The following protocols are designed as robust starting points. Optimization of catalyst/ligand loading, base, temperature, and reaction time is recommended for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling of a Dihaloarene
This protocol details the selective coupling of a C-Br bond in a substrate containing both C-Br and C-Cl bonds.
Materials:
-
1-Bromo-4-chlorobenzene (1.0 mmol, 1 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-4-chlorobenzene, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligand promotes selective oxidative addition to the C-Br bond. |
| Base | K₃PO₄ | Moderately strong base, effective for transmetalation without promoting C-Cl activation. |
| Solvent | 1,4-Dioxane | Aprotic solvent with good solvating properties for reactants and catalyst. |
| Temperature | 100 °C | Sufficient to activate the C-Br bond while leaving the C-Cl bond largely intact. |
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol describes the amination of an aryl bromide in high yield.
Materials:
-
4-Bromoanisole (1.0 mmol, 1 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried vial.
-
Outside the glovebox, add 4-bromoanisole, morpholine, and toluene under a positive flow of inert gas.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 2-16 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A highly active catalyst system for C-N bond formation, effective for aryl bromides.[6] |
| Base | NaOt-Bu | Strong, non-nucleophilic base required for amine deprotonation and the catalytic cycle.[6] |
| Solvent | Toluene | Aprotic, non-coordinating solvent suitable for high-temperature reactions. |
| Temperature | 110 °C | Standard temperature for Buchwald-Hartwig aminations of aryl bromides.[11] |
Protocol 3: Selective Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with an aryl bromide, a reaction sensitive to reaction conditions.[12][13]
Materials:
-
1-Bromo-4-iodobenzene (1.0 mmol, 1 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous triethylamine followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature. The more reactive C-I bond will react preferentially.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Once the starting aryl iodide is consumed, the temperature can be raised (e.g., to 80 °C) to initiate coupling at the C-Br position if sequential functionalization is desired.
-
For workup, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Classic Sonogashira conditions. Copper(I) is a crucial co-catalyst.[13][14] |
| Base/Solvent | Triethylamine | Acts as both the base and the solvent, a common setup for Sonogashira reactions.[14] |
| Temperature | Room Temperature | Exploits the large reactivity difference between C-I and C-Br bonds for maximum selectivity. |
Troubleshooting and Advanced Considerations
-
Low Yield/No Reaction:
-
Catalyst Inactivity: Ensure reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The Pd(0) catalyst is oxygen-sensitive.
-
Insufficient Base Strength: For challenging substrates, a stronger base (e.g., K₃PO₄ vs K₂CO₃) may be required.
-
Ligand Choice: The chosen ligand may not be optimal. Screen a panel of ligands (e.g., other Buchwald-type phosphines or NHCs).
-
-
Poor Selectivity (Activation of other C-X bonds):
-
Temperature Too High: Lower the reaction temperature to increase the kinetic differentiation between C-Br and C-Cl activation.
-
Ligand Too Reactive: An overly active catalyst system might overcome the activation barrier for the less reactive halide. Consider a less electron-rich or more sterically hindered ligand.
-
-
Side Reactions:
-
Reductive Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be minimized by using the correct ligand and ensuring the coupling partner is reactive enough.[4]
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can occur. This is often minimized by the slow addition of the boronic acid or using precise stoichiometry.
-
Conclusion
The selective activation of C-Br bonds is a powerful strategy in modern organic synthesis that relies on the precise control of reaction parameters. By carefully selecting the ligand, base, solvent, and temperature, chemists can orchestrate highly selective transformations, enabling efficient and elegant synthetic routes to complex molecules. The protocols and principles outlined in this guide serve as a comprehensive resource for achieving mastery over this critical class of reactions.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene for Medicinal Chemistry Scaffolds
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic chemical modification of 1-bromo-2-chloro-4-methyl-5-nitrobenzene. This starting material is a highly versatile scaffold for medicinal chemistry, offering multiple, distinct reaction sites that can be selectively addressed to generate a diverse library of complex molecules. We will explore the core derivatization pathways, including nucleophilic aromatic substitution (SNAr), chemoselective reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and the subsequent construction of high-value heterocyclic systems such as benzimidazoles. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the protocols but also adapt them for novel synthetic targets.
Introduction: The Strategic Value of the Scaffold
In drug discovery, the starting architecture of a small molecule dictates the potential therapeutic space that can be explored. This compound is a privileged starting block due to its pre-functionalized and electronically differentiated aromatic core. The key features that enable its utility are:
-
Electron-Deficient Ring: The potent electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a reaction class not typically feasible on electron-rich arenes.[1][2]
-
Orthogonal Halogen Reactivity: The presence of both a chloro and a bromo substituent provides an opportunity for selective functionalization. The chloro group, being ortho to the activating nitro group, is primed for SNAr.[2][3] Concurrently, the bromo group is generally more reactive in palladium-catalyzed oxidative addition, enabling selective cross-coupling reactions.[4]
-
Latent Amino Group: The nitro group can be selectively reduced to a primary amine, a crucial functional handle for a vast array of subsequent transformations, including amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles.[5][6][7] This transformation is a cornerstone of many synthetic pathways in the pharmaceutical industry.[8]
These distinct reactive sites can be addressed in a controlled, sequential manner to build molecular complexity methodically.
Figure 1: Key derivatization pathways for the this compound scaffold.
Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most critical first step in many synthetic routes. The primary challenge is to achieve this reduction with high fidelity, leaving the aryl halides untouched. While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it is often too aggressive for polyhalogenated substrates, leading to undesired dehalogenation.[6] Therefore, chemical reduction methods are generally preferred for this scaffold.
Causality of Reagent Choice:
-
Tin(II) Chloride (SnCl2): This is a classic and reliable method that provides a mild route for reducing nitro groups in the presence of other reducible functionalities.[6] It operates under acidic conditions and is highly effective for aromatic systems.
-
Iron (Fe) Powder: Reduction with iron powder in an acidic medium (like acetic acid or with an ammonium chloride additive) is an excellent, cost-effective, and environmentally benign alternative.[5][7] It is known for its high chemoselectivity, preserving sensitive groups like halides and esters.[7]
| Reagent System | Typical Conditions | Selectivity (Halide Preservation) | Notes |
| SnCl2·2H2O | Ethanol, Reflux | Excellent | Classic, reliable method. Workup requires careful pH adjustment. |
| Fe / NH4Cl | Ethanol / Water, Reflux | Excellent | "Green" method, easy workup, cost-effective.[5] |
| Fe / Acetic Acid | Acetic Acid, 60-80 °C | Excellent | Mild conditions, good for substrates sensitive to stronger acids.[6] |
| Sodium Dithionite (Na2S2O4) | DMSO / Water, MW | Good to Excellent | Often used in one-pot reductive cyclizations. |
| H2 / Raney Nickel | Methanol, RT, atm pressure | Good | A catalytic hydrogenation option less prone to dehalogenation than Pd/C.[6] |
Protocol 2.1: Selective Nitro Reduction using Iron and Ammonium Chloride
This protocol describes the highly selective reduction of this compound to 5-bromo-4-chloro-2-methylaniline.
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH4Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Add a 4:1 mixture of ethanol and water (e.g., 20 mL total per 1 g of starting material).
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often exothermic initially.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent). The starting material is significantly less polar than the resulting aniline. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Carefully neutralize the aqueous layer with saturated NaHCO3 solution until effervescence ceases.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 5-bromo-4-chloro-2-methylaniline.
-
The product can be purified further by column chromatography on silica gel if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a powerful tool for functionalizing this scaffold. The nitro group's strong electron-withdrawing nature stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction.[2] For this compound, the chloro group is positioned ortho to the nitro group, making it the primary site for nucleophilic attack over the meta-positioned bromo group.[2][3]
Figure 2: Workflow for the Addition-Elimination S(N)Ar mechanism.
Protocol 3.1: SNAr with a Secondary Amine (Morpholine)
This protocol demonstrates the displacement of the chloride with morpholine, a common building block in medicinal chemistry.
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (2.0-3.0 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a sealable reaction vessel, dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) followed by morpholine (2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (3x) to remove residual DMF, followed by a brine wash.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 4-(5-bromo-2-methyl-4-nitrophenyl)morpholine.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[9] In our scaffold, the C-Br bond is significantly more reactive towards the initial oxidative addition step with a Pd(0) catalyst than the C-Cl bond. This differential reactivity allows for highly selective functionalization at the bromine position.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)2) to form a C-C bond.[9][10]
-
Buchwald-Hartwig Amination: Reaction with an amine (R-NH2) to form a C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C-C triple bond.
Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the selective coupling of an aryl group at the C-Br position.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02-0.05 eq)
-
Triphenylphosphine (PPh3) or SPhos (0.04-0.10 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 eq)
-
1,4-Dioxane or Toluene
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water).
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-18 hours).
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to yield 2-chloro-4-methyl-5-nitro-1,1'-biphenyl.
Advanced Application: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a highly important class of heterocycles in medicinal chemistry, found in drugs for various applications including anti-ulcer and anti-viral agents. Our scaffold is an excellent precursor for substituted benzimidazoles via a reductive cyclization strategy.
Protocol 5.1: One-Pot Reductive Cyclization to a Benzimidazole
This protocol combines the nitro reduction and cyclocondensation with an aldehyde into a single, efficient operation.[11]
Materials and Reagents:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium dithionite (Na2S2O4) (3.0-4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in DMSO in a microwave-safe reaction vial.
-
Add sodium dithionite (3.0 eq) to the stirred solution.
-
Seal the vial and heat the reaction mixture in a microwave reactor (e.g., 120 °C for 15-30 minutes). Alternatively, the reaction can be heated conventionally at ~100 °C, but will require longer reaction times.
-
Monitor the reaction for the formation of the highly fluorescent benzimidazole product by TLC.
-
After completion, pour the reaction mixture into ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
Dry the product under vacuum. Recrystallization or column chromatography can be used for further purification if needed.
Conclusion
The this compound scaffold offers medicinal chemists a powerful platform for creating diverse and complex molecular architectures. By understanding the distinct reactivity of each functional group—the SNAr-susceptible chloride, the cross-coupling-ready bromide, and the reducible nitro group—researchers can design logical and efficient synthetic routes to novel compounds. The protocols provided herein serve as a validated starting point for exploration, enabling the rapid generation of libraries for biological screening and the development of next-generation therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. nobelprize.org [nobelprize.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
The Strategic Application of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene in the Synthesis of Advanced Agrochemicals
For Distribution to Researchers, Scientists, and Agrochemical Development Professionals
This document provides an in-depth guide to the synthetic utility of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, a key aromatic intermediate. Its highly functionalized structure, featuring a strategic arrangement of bromo, chloro, methyl, and nitro groups, presents a versatile platform for the construction of complex and high-value agrochemical active ingredients, particularly within the class of anthranilic diamide insecticides.
Introduction: A Versatile Building Block for Modern Crop Protection
This compound emerges as a critical precursor in the synthesis of next-generation crop protection agents. The inherent reactivity of its substituents allows for a series of selective chemical transformations, making it an ideal starting point for constructing the core scaffolds of potent insecticides. The presence of both bromine and chlorine atoms offers differential reactivity for cross-coupling reactions, while the nitro group serves as a masked amine, pivotal for the formation of key amide linkages found in many commercial agrochemicals.
This guide will focus on the application of this intermediate in the synthesis of a key structural motif analogous to that found in the highly successful insecticide, Chlorantraniliprole. We will explore the fundamental chemical transformations, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic design.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1126367-34-7 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | Typically a crystalline solid | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Synthetic Application: Pathway to Anthranilamide Scaffolds
The primary application of this compound in agrochemical synthesis is its role as a precursor to substituted anilines, which are cornerstone intermediates for anthranilic diamide insecticides like Chlorantraniliprole and Cyantraniliprole.[2][3] The synthetic strategy hinges on the selective reduction of the nitro group to an amine, which can then undergo amidation.
The overall transformation to a key diamide intermediate is a multi-step process. The following sections will detail the critical steps starting from this compound.
Key Transformation: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental step. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions with the halogen substituents.
Expert Insight: While various methods exist for nitro group reduction (e.g., catalytic hydrogenation, metal/acid combinations), a common and reliable method in a laboratory setting for substrates with sensitive halogen groups is the use of a metal chloride hydrate, such as stannous chloride dihydrate (SnCl₂·2H₂O), in an alcoholic solvent. This method is often preferred for its mild conditions and high functional group tolerance.
The resulting 5-bromo-4-chloro-2-methylaniline is a valuable intermediate, primed for subsequent coupling reactions.
Conceptual Synthetic Workflow
The following diagram illustrates the conceptual workflow from the starting material to a key diamide intermediate, highlighting the pivotal role of this compound.
Caption: Synthetic pathway from the title compound to an advanced amide intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations described.
Protocol 1: Synthesis of 5-Bromo-4-chloro-2-methylaniline
Objective: To reduce the nitro group of this compound to a primary amine.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 4-5 eq).
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction. The mixture may become exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-4-chloro-2-methylaniline.
Protocol 2: Amide Coupling to Form an N-Aryl Amide
Objective: To couple the synthesized 5-Bromo-4-chloro-2-methylaniline with a suitable carboxylic acid to form a diamide structure analogous to those in commercial insecticides.
Materials:
-
5-Bromo-4-chloro-2-methylaniline (from Protocol 1)
-
A suitable pyrazole carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for Chlorantraniliprole)[4]
-
Methanesulfonyl chloride (MsCl)
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous acetonitrile
-
Ice-salt bath
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (1.0 eq) and 5-Bromo-4-chloro-2-methylaniline (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add the base (e.g., pyridine, 2.0-3.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Activation: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise, ensuring the temperature is maintained below 0 °C. The formation of a benzoxazinone intermediate may occur in related syntheses.[4][5]
-
Reaction: Stir the mixture at this temperature for approximately 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Work-up: Quench the reaction by the addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to afford the desired N-(5-Bromo-4-chloro-2-methylphenyl)amide derivative.
Trustworthiness and Self-Validation: The protocols provided are based on established chemical principles for nitro group reduction and amide bond formation. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Conclusion and Future Perspectives
This compound is a strategically important intermediate for the agrochemical industry. Its utility in the synthesis of complex, high-value active ingredients is underscored by the synthetic pathways outlined in this guide. The protocols provided offer a foundational framework for researchers to explore the derivatization of this versatile building block. Further research into novel coupling methodologies and the synthesis of diverse analogues based on this scaffold is likely to yield new crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
Application Notes & Protocols for Microwave-Assisted Synthesis Using Substituted Nitrobenzenes
Introduction: A Paradigm Shift in Aromatic Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of functionalized aromatic compounds is a cornerstone of molecular innovation. Substituted nitrobenzenes, in particular, are pivotal building blocks due to the versatile reactivity of the nitro group, which can act as a powerful electron-withdrawing group to facilitate nucleophilic aromatic substitution (SNAr) or be readily reduced to the corresponding aniline.[1][2] However, conventional synthetic methods often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents, posing significant challenges to efficiency and sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to traditional heating methods.[3][4][5] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS enables rapid and uniform heating, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[6][7][8][9] This application note provides a comprehensive guide to the principles and protocols for leveraging microwave irradiation in the synthesis of valuable intermediates from substituted nitrobenzenes, with a focus on applications in pharmaceutical and materials science.
Core Principles of Microwave-Assisted Synthesis
Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source, microwave heating generates energy directly within the reaction medium.[7][8] This is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in organic synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[4][6]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into heat.[6][7]
This direct energy transfer leads to several key advantages over conventional heating:
-
Increased Reaction Rates: The ability to rapidly reach and maintain high temperatures and pressures significantly accelerates reaction kinetics.[8][9]
-
Improved Yields and Purity: Uniform and selective heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6][9]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, resulting in substantial energy savings.[6][7]
-
Greener Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry.[3][4][5]
Visualizing the Workflow: From Reactant to Product
The following diagram illustrates a typical workflow for microwave-assisted synthesis, emphasizing the key stages from reaction setup to product analysis.
Caption: A typical workflow for microwave-assisted organic synthesis.
Application & Protocols: Unlocking Synthetic Potential
Substituted nitrobenzenes are versatile precursors for a wide range of valuable organic molecules. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack and also provides a handle for reduction to the corresponding amine.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Substituted Anilines
This protocol describes a rapid and efficient method for the synthesis of substituted anilines from activated aryl halides, a reaction of great importance in the synthesis of pharmaceutical building blocks.[10][11] The nitro group is essential for activating the aryl halide towards nucleophilic attack.
Reaction Scheme:
Ar-X + Nu-H --Microwave--> Ar-Nu + H-X
(where Ar is a nitro-substituted aryl group, X is a halogen, and Nu-H is a nucleophile like an amine or alcohol)
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted nitro-aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and a suitable solvent (e.g., 3 mL of ethanol or N,N-dimethylformamide). Note: The choice of solvent is crucial as it must be able to absorb microwave energy efficiently.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Parameters: Place the vial in the cavity of a dedicated microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 130-150 °C
-
Time: 10-20 minutes
-
Power: 100-200 W (with stirring)
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (this is often actively cooled by compressed air in modern synthesizers).
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aniline.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).
| Substrate Example | Nucleophile | Conditions | Time (min) | Yield (%) | Reference |
| 1-Fluoro-2-nitrobenzene | Various amines | Microwave | - | High | [12] |
| 4-Chloro-nitrobenzene | 30% NH4OH | 130 °C | 10 | 94 | [11] |
| 4,5-Dichloro-2-nitroaniline | Primary/Secondary amines | Solvent-free, Microwave | 5-35 | 55-93 | [13] |
Protocol 2: Microwave-Assisted Reduction of Nitroarenes to Anilines
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to key intermediates for dyes, polymers, and pharmaceuticals.[14] Microwave irradiation can significantly accelerate this reduction.[15][16]
Reaction Scheme:
Ar-NO2 --[Reducing Agent], Microwave--> Ar-NH2
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial with a stir bar, combine the substituted nitrobenzene (1.0 mmol), a reducing agent (e.g., iron powder (3.0 mmol) or zinc dust), and a mildly acidic medium (e.g., 5 mL of aqueous methanol with ammonium chloride (3.0 mmol)).[17]
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Parameters:
-
Temperature: 120 °C
-
Time: 5-15 minutes
-
Power: 100-150 W (with stirring)
-
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the metal catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: After filtering and concentrating the organic layer, the resulting aniline is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.
-
Characterization: Verify the product's identity and purity via analytical methods.
| Substrate Example | Reducing System | Conditions | Time (min) | Yield (%) | Reference |
| Various Nitroarenes | Fe or Zn / NH4Cl | 120 °C, aq. MeOH | 5 | 80-99 | [17] |
| Aromatic Nitro Compounds | [IMes]2ReOBr3 / PhSiH3 | Microwave | Short | High | [18] |
| Aromatic Nitro Monomers | NaBH4 | 120-140 °C, DMF | 5-15 | 92-97 | [19] |
Applications in Drug Discovery and Development
The ability to rapidly synthesize libraries of substituted anilines and other derivatives from nitrobenzenes is of immense value in drug discovery.[11] These scaffolds are present in a wide array of biologically active molecules. The nitro group itself is a key pharmacophore in some drugs, although its potential for toxicity is a consideration.[20][21] Microwave-assisted synthesis accelerates the hit-to-lead optimization process by enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, the synthesis of benzimidazoles, which have shown promise as anticancer agents, can be initiated with a microwave-assisted SNAr reaction on a nitrobenzene derivative.[12]
Safety Considerations
While microwave synthesis is generally safe when performed correctly, it is crucial to adhere to safety protocols:
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[22] Laboratory-grade microwave synthesizers are equipped with necessary safety features for temperature and pressure monitoring and control.
-
Pressure Management: Reactions conducted above the boiling point of the solvent will generate high pressure. Ensure that reaction vials are not overfilled and that the pressure limits of the equipment are not exceeded.[7][9]
-
Volatile Reagents: Exercise extreme caution when working with volatile reagents or when reactions are expected to produce gaseous byproducts.[7]
-
Localized Superheating: In viscous or unstirred reactions, localized superheating can occur.[22] Always use magnetic stirring to ensure even temperature distribution.
-
Thermal Runaway: Be aware of the potential for highly exothermic reactions. Start with small-scale reactions to assess the kinetics before scaling up.
Conclusion
Microwave-assisted synthesis represents a powerful and enabling technology for the transformation of substituted nitrobenzenes into valuable chemical entities. By offering significant reductions in reaction times, improvements in yields, and a greener chemical footprint, MAOS is an indispensable tool for researchers and scientists in both academic and industrial settings. The protocols and guidelines presented in this application note provide a solid foundation for harnessing the full potential of microwave chemistry in the rapid and efficient synthesis of key intermediates for drug development and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ijrpas.com [ijrpas.com]
- 10. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 13. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductions [cem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. It is designed to move beyond simple protocols to explain the underlying principles of crystallization and provide robust troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal first step in selecting a recrystallization solvent for this compound?
A1: The foundational principle of recrystallization is the significant difference in the solubility of the compound in a hot solvent versus a cold solvent.[1][2][3] For this compound, a substituted aromatic compound, a logical starting point is to test its solubility in a range of common organic solvents with varying polarities. Due to the presence of polar nitro and chloro groups, and a nonpolar benzene ring with a methyl group, solvents like alcohols (ethanol, methanol), ketones (acetone), and aromatic hydrocarbons (toluene) are good candidates.[4][5][6]
Experimental Protocol: Small-Scale Solubility Testing
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexanes, water) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at this stage.[7][8]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.
-
If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe if crystal formation occurs upon cooling. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal recovery.
Q2: I can't find a suitable single solvent. What should I do?
A2: When a single solvent doesn't meet the desired solubility criteria, a mixed-solvent system is the next logical approach.[1][2][9] This technique employs two miscible solvents: one in which this compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent). Common miscible pairs include ethanol/water, acetone/water, and toluene/heptane.[1][2]
Q3: How do I perform a mixed-solvent recrystallization?
A3: The general procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).[9] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[2][10] This is common with low-melting point compounds or when using a solvent system where the solubility changes too rapidly with temperature.
-
Solution 1: Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the supersaturation level and then allow it to cool more slowly.
-
Solution 2: Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.[10]
-
Solution 3: Change Solvent System: If oiling persists, the chosen solvent system may be inappropriate. Experiment with different solvent pairs.
Issue 2: No crystals form, even after cooling in an ice bath.
-
Causality: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[10] It can also be due to the absence of nucleation sites for crystal growth to begin.
-
Solution 1: Reduce Solvent Volume: If you suspect too much solvent was added, you can gently boil off some of the solvent to increase the concentration of the solute and then attempt to cool again.
-
Solution 2: Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates microscopic scratches on the glass that can serve as nucleation sites.[5][10]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal for further crystal growth.[10][11]
-
Issue 3: Poor recovery of the purified compound.
-
Causality: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at room temperature.
-
Solution 1: Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your compound.[8]
-
Solution 2: Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper with hot solvent. Also, use a slight excess of solvent before filtration and then boil it off before cooling.[2][8]
-
Solution 3: Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[8]
Issue 4: The recrystallized product is still impure.
-
Causality: Impurities may co-crystallize with your product if they have similar solubility profiles or if the cooling process is too rapid, trapping impurities within the crystal lattice.
-
Solution 1: Slow Down the Crystallization: Slower crystal growth generally leads to higher purity. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Solution 2: Repeat the Recrystallization: A second recrystallization can often significantly improve purity.
-
Solution 3: Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.[11][12]
Data and Protocols
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | PubChem[13] |
| Molecular Weight | 250.48 g/mol | PubChem[13] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | PubChem[13] |
Table 2: Suggested Solvents for Initial Screening
| Solvent | Polarity | Rationale |
| Water | High | Likely a poor solvent, good for mixed-solvent systems.[4] |
| Methanol/Ethanol | Medium-High | Often good for aromatic compounds.[5] |
| Acetone | Medium | Good solvent for a wide range of organic compounds.[4] |
| Ethyl Acetate | Medium | Common recrystallization solvent. |
| Toluene | Low | Good for dissolving aromatic compounds when hot.[4] |
| Heptane/Hexane | Very Low | Likely a poor solvent, good for mixed-solvent systems. |
Experimental Protocol: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visual Guides
Caption: General workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. reddit.com [reddit.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
column chromatography conditions for purifying 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Welcome to the technical support guide for the chromatographic purification of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation of this and structurally similar halogenated nitroaromatic compounds. The synthesis of this molecule can often result in a crude mixture containing starting materials and constitutional isomers, making efficient purification critical.[1] This guide provides in-depth protocols, answers to frequently asked questions, and a troubleshooting guide based on established chromatographic principles.
Core Principles: Normal-Phase Chromatography
The purification of this compound is typically achieved using normal-phase flash column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase.[2]
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used to pack the column.[1][3] The surface of silica gel is rich in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte molecules.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent, or a mixture of solvents, is used to carry the sample through the column.[4]
-
Separation Mechanism: Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[2]
-
Polar compounds interact strongly with the polar silica gel, so they move down the column slowly.
-
Non-polar compounds have a weaker affinity for the silica gel and spend more time in the mobile phase, thus moving down the column more quickly.
-
The target molecule, this compound, is moderately polar due to the presence of the nitro (NO₂) group and halogen atoms. Therefore, a mobile phase of low to medium polarity is required to elute it from the silica gel column at an appropriate rate for effective separation.
Experimental Workflow & Protocols
A successful purification relies on a systematic approach, starting with small-scale analysis before committing the entire batch to the column.
Diagram 1: Overall Purification Workflow
References
Technical Support Center: A Guide to Minimizing Isomeric Impurities in 1-Bromo-2-chloro-4-methyl-5-nitrobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a specific focus on achieving high isomeric purity. We will delve into the mechanistic principles governing the reaction, provide robust troubleshooting solutions for common issues, and offer detailed protocols to enhance the success of your experiments.
Section 1: Understanding the Core Synthesis and the Origin of Isomeric Impurities
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS), specifically the nitration, of the starting material, 1-bromo-2-chloro-4-methylbenzene. The core of this reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3][4] This electrophile then attacks the electron-rich benzene ring.
The primary challenge in this synthesis is controlling the regioselectivity—that is, directing the incoming nitro group to the desired position on the benzene ring. The final position of the nitro group is dictated by the combined electronic and steric influences of the three substituents already present: the methyl (-CH₃) group, the bromine (-Br) atom, and the chlorine (-Cl) atom.[5][6]
-
Activating vs. Deactivating Groups: The methyl group is an electron-donating group (EDG) that activates the ring, making it more nucleophilic and speeding up the reaction.[7][8] Conversely, the bromine and chlorine halogens are electron-withdrawing through induction, which deactivates the ring, but their lone pairs can participate in resonance.[7][8]
-
Directing Effects: All three substituents are ortho, para-directors. This means they preferentially direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves.[9][10]
Let's analyze the directing effects on the 1-bromo-2-chloro-4-methylbenzene ring:
-
The -CH₃ group (at C4) directs to its ortho positions: C3 and C5 .
-
The -Br atom (at C1) directs to its ortho position (C6 ) and its para position (C3 ).
-
The -Cl atom (at C2) directs to its ortho position (C6 ) and its para position (C5 ).
The positions are therefore influenced as follows:
-
Position 5 (Desired): Directed by the activating -CH₃ group (ortho) and the deactivating -Cl group (para). This leads to the formation of This compound .
-
Position 3 (Isomeric Impurity): Directed by the activating -CH₃ group (ortho) and the deactivating -Br group (para). This leads to the formation of 1-bromo-2-chloro-4-methyl-3-nitrobenzene .
-
Position 6 (Minor Impurity): Directed by both halogens (ortho). This position is highly sterically hindered by the adjacent bromine and chlorine atoms, making substitution here less likely.
The primary challenge is to favor substitution at C5 over C3. This can be achieved by carefully controlling reaction conditions to exploit the subtle differences in steric hindrance and electronic activation.
Caption: Regioselectivity in the nitration of 1-bromo-2-chloro-4-methylbenzene.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
❓ Question 1: My analysis shows a high percentage of the 1-bromo-2-chloro-4-methyl-3-nitrobenzene isomeric impurity. What is the most likely cause?
💡 Answer: A high proportion of the 3-nitro isomer is almost always linked to elevated reaction temperatures.
-
Causality: Electrophilic aromatic substitution reactions are kinetically controlled. The energy barrier for the electrophile to attack different positions on the ring is not the same. While the C5 position is electronically favored, higher temperatures provide enough energy to overcome the activation barrier for the more sterically hindered C3 position, leading to a less selective reaction and a mixture of products.
-
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C . This is the most critical parameter for maximizing regioselectivity. Use an ice/salt bath for effective cooling.
-
Controlled Reagent Addition: Add the nitrating mixture (pre-mixed and cooled nitric acid/sulfuric acid) to the substrate solution dropwise using an addition funnel. This prevents localized temperature spikes (exotherms) that can drive the formation of the undesired isomer.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain a homogenous temperature and concentration profile.
-
❓ Question 2: The reaction yield is low, and I've recovered a significant amount of unreacted starting material. How can I improve conversion?
💡 Answer: Low conversion typically points to issues with the nitrating agent or insufficient reaction time.
-
Causality: The formation of the nitronium ion (NO₂⁺) is an equilibrium process, and sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule.[4][11] If the conditions are not optimal, the concentration of the active electrophile will be too low to drive the reaction to completion, especially on a deactivated ring.
-
Corrective Actions:
-
Verify Acid Quality: Use concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water content in the acids will inhibit the formation of the nitronium ion.
-
Check Stoichiometry: While a large excess should be avoided to prevent di-nitration, ensure at least a slight molar excess (e.g., 1.1 to 1.3 equivalents) of nitric acid is used relative to the substrate.
-
Increase Reaction Time: If the temperature is being correctly maintained at 0-5°C, the reaction rate will be slower. Allow for sufficient reaction time (e.g., 2-4 hours), monitoring the progress by TLC or GC analysis of aliquots.
-
❓ Question 3: I'm observing byproducts with a higher molecular weight, likely di-nitro compounds. How can this be prevented?
💡 Answer: The formation of di-nitrated products is a classic sign of overly harsh reaction conditions.
-
Causality: Although the mononitrated product is more deactivated than the starting material, it can still undergo a second nitration if the reaction conditions (high temperature, high concentration of nitrating agent) are too forcing.[3]
-
Corrective Actions:
-
Limit Excess Nitrating Agent: Do not use a large excess of the nitric/sulfuric acid mixture. Stick to a stoichiometry of 1.1-1.3 equivalents of HNO₃.
-
Controlled Addition & Low Temperature: As with minimizing isomeric impurities, the slow, dropwise addition of the nitrating agent at 0-5°C is crucial. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.
-
Prompt Quenching: Once the reaction has reached completion (as determined by in-process monitoring), quench it promptly by carefully pouring the reaction mixture over crushed ice. This immediately stops the reaction and prevents over-nitration.
-
Section 3: Frequently Asked Questions (FAQs)
❔ What are the optimal reaction conditions for maximizing the yield of the 5-nitro isomer?
The optimal conditions balance reaction rate with selectivity. Based on established principles of electrophilic aromatic substitution, the following parameters are recommended:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | 0°C to 5°C | Maximizes selectivity for the less sterically hindered C5 position and minimizes side reactions. |
| Nitrating Agent | Mixed Acid (1:2 to 1:3 ratio of conc. HNO₃ to conc. H₂SO₄) | Sulfuric acid acts as a catalyst to generate the NO₂⁺ electrophile and serves as the solvent. |
| Stoichiometry | 1.1 - 1.3 equivalents of HNO₃ | Provides a sufficient amount of electrophile for full conversion without promoting di-nitration. |
| Addition Method | Dropwise addition of mixed acid to the substrate | Prevents dangerous exotherms and maintains high selectivity. |
| Reaction Time | 2 - 4 hours (Monitor by TLC/GC) | Allows the reaction to proceed to completion at a controlled, low temperature. |
| Work-up | Quenching on crushed ice followed by extraction | Stops the reaction effectively and allows for separation of the organic product from the acid. |
❔ How can I accurately determine the isomeric ratio of my product mixture?
Accurate quantification is essential for optimizing the reaction. The two most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method. The isomers will have slightly different retention times on a suitable capillary column (e.g., DB-5MS), allowing for their separation. The mass spectrometer provides definitive identification, and the integrated peak areas from the total ion chromatogram (TIC) can be used to determine the relative abundance of each isomer.[12]
-
Proton NMR (¹H NMR): High-field NMR can distinguish between the isomers. The aromatic protons on each isomer will have unique chemical shifts and coupling patterns. By carefully integrating the signals corresponding to a specific proton on each isomer, their molar ratio can be calculated.
❔ What is the most effective method for purifying the desired this compound isomer?
Separating isomers with very similar structures can be challenging.[13] The most viable methods are:
-
Fractional Crystallization: This is often the most effective technique on a larger scale. Isomers frequently have different melting points and crystal lattice energies, allowing one to crystallize preferentially from a suitable solvent system (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures). This process may need to be repeated to achieve high purity.[14]
-
Column Chromatography: On a laboratory scale, silica gel column chromatography can be used to separate the isomers. A non-polar eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, is typically effective. However, due to the similar polarities of the isomers, this may require long columns and careful fraction collection.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Safety Note: This procedure involves highly corrosive and strong oxidizing acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 15 mL of concentrated (98%) sulfuric acid. While stirring, cool the acid to 0°C. To this, add 5 mL (a ~1.2 equivalent) of fuming (90%) nitric acid dropwise, ensuring the temperature does not exceed 10°C. Cool this mixture back down to 0°C.
-
Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-bromo-2-chloro-4-methylbenzene (1 equivalent) in 25 mL of concentrated (98%) sulfuric acid. Cool this solution to 0°C using an ice/salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the addition funnel to the substrate solution over a period of 60-90 minutes. Maintain the internal reaction temperature strictly between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker filled with approximately 200g of crushed ice with constant stirring.
-
Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual water.
-
Purification: Purify the crude solid using fractional crystallization from ethanol or another suitable solvent system.
Protocol 2: Isomer Ratio Analysis by GC-MS
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude, dried product in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
GC Parameters (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line: 280°C
-
-
Analysis: Inject 1 µL of the sample. Identify the peaks for the starting material and the two primary nitro-isomers based on their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas in the total ion chromatogram.
Section 5: Visual Workflows
Caption: Workflow for Synthesis, Purification, and Analysis.
Caption: Troubleshooting Flowchart for Synthesis Optimization.
References
- 1. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. longdom.org [longdom.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 14. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene (CAS No. 84544-93-4). This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 3-Bromo-4-chlorotoluene.[1][2] The success of this synthesis hinges on controlling the regioselectivity of the nitration to ensure the nitro group is introduced at the desired position on the aromatic ring.
The reaction mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[3] The electron-rich aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product.[4][5]
Understanding Regioselectivity
The position of the incoming nitro group is directed by the three existing substituents on the toluene ring: a methyl group (-CH₃), a bromine atom (-Br), and a chlorine atom (-Cl).
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more reactive.[6] It directs incoming electrophiles to the ortho and para positions.[3][4]
-
Halogens (-Br, -Cl): These are deactivating groups due to their inductive electron withdrawal but are also ortho and para directors because of electron donation through resonance.[6][7]
The final substitution pattern is a result of the combined directing effects of these groups. The nitro group adds to the position that is most activated and sterically accessible.
Caption: Directing effects on nitration of 3-Bromo-4-chlorotoluene.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? The most direct precursor is 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1).[1][8] It is a colorless to pale yellow liquid or crystal that serves as a key intermediate in the synthesis of various organic compounds.[1][2]
Q2: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid? Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a water molecule to form the nitronium ion (NO₂⁺), the active electrophile in the reaction.[3] Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed efficiently. Sulfuric acid also absorbs the water produced during the reaction, driving the equilibrium forward.[3]
Q3: What are the primary safety concerns for this reaction? The nitration reaction is highly exothermic and can lead to a "runaway reaction" if not properly controlled.[9] The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be conducted in a well-ventilated fume hood, and temperature control using an ice bath is critical.[3][9]
Q4: Can other nitrating agents be used? Yes, other nitrating agents exist, such as dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane.[10] These can sometimes offer higher selectivity and milder reaction conditions. However, for most laboratory-scale syntheses, the mixed acid system (HNO₃/H₂SO₄) is the most common and cost-effective method.[11]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Yield | 1. Reaction temperature is too low , significantly slowing the reaction rate.[9]2. Insufficiently strong nitrating agent (e.g., dilute acids).3. Reaction time is too short for the conversion to complete.4. Poor mixing of the organic substrate with the aqueous acid phase. | 1. Cautiously allow the reaction to warm to a slightly higher temperature (e.g., from 0°C to 5-10°C) while monitoring closely.2. Ensure you are using fresh, concentrated nitric and sulfuric acids.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.4. Increase the stirring speed to improve mass transfer between the phases. |
| Formation of Multiple Isomers | 1. Incorrect reaction temperature. Temperature can influence the ortho/para/meta product distribution.[9]2. The directing effects of the substituents are competitive, and some formation of other isomers is expected. | 1. Maintain a low and stable reaction temperature (0-5°C) to maximize the yield of the thermodynamically favored product.[12]2. Isomeric byproducts will need to be removed during purification, typically via column chromatography or recrystallization.[13] |
| Product is a Dark Oil or Tar (Decomposition) | 1. Reaction temperature was too high , leading to oxidation of the methyl group or decomposition of the product.[9]2. Rate of addition of the nitrating agent was too fast , causing localized temperature spikes. | 1. Immediately lower the reaction temperature. For future runs, ensure the ice bath is maintained throughout the addition.2. Add the nitrating mixture slowly and dropwise to the substrate solution to allow for effective heat dissipation.[9] |
| Polynitration Occurs (Dinitro products detected) | The reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent).[9][11] | 1. Strictly maintain the reaction temperature at or below 5°C. For highly activated substrates, even lower temperatures may be necessary.[9]2. Use a stoichiometric amount or only a slight excess of the nitrating agent.3. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. |
| Difficult Purification | The crude product is an oily mixture of isomers that will not crystallize easily. | 1. Column Chromatography: This is the most effective method for separating closely related isomers. Use silica gel with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient).[12][13]2. Recrystallization: If an isomer is present in a small amount, recrystallization may be effective. Test various solvents (e.g., ethanol, methanol, isopropanol) to find one that dissolves the desired product well when hot but poorly when cold.[13] |
Section 4: Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Materials and Reagents
-
3-Bromo-4-chlorotoluene (≥98%)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
Part A: Nitration Reaction
-
Prepare the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5°C.
-
To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous, vigorous stirring. Caution: This is a highly exothermic process. Ensure the temperature does not exceed 10°C. Keep this mixture cold.[12]
-
Prepare the Substrate Solution: In a separate 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g of 3-Bromo-4-chlorotoluene in 25 mL of dichloromethane.
-
Cool the substrate solution to 0-5°C using an ice-water bath.
-
Perform the Nitration: Slowly add the prepared nitrating mixture from step 2 to the substrate solution via the dropping funnel over 30-45 minutes. It is critical to maintain the reaction temperature between 0-5°C throughout the addition.[12]
-
Monitor the Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
Part B: Work-up and Extraction
-
Quench the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold water while stirring vigorously.[13]
-
Extract the Product: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 30 mL portions of dichloromethane. Combine all the organic layers.[12]
-
Neutralize and Wash: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid - vent the funnel frequently ), and finally with 50 mL of brine.[12]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
Part C: Purification
-
Prepare the Column: Prepare a silica gel chromatography column using a suitable eluent such as a hexane/ethyl acetate mixture.
-
Load and Elute: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute the column, starting with a non-polar solvent like pure hexane and gradually increasing the polarity by adding ethyl acetate.[13]
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Isolate the Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Section 5: References
-
ChemBK. (2024, April 10). 3-BROMO-4-CHLOROTOLUENE. --INVALID-LINK--
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Jørgensen, M., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC - NIH. --INVALID-LINK--
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. --INVALID-LINK--
-
Blesa, A., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). --INVALID-LINK--
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Temperature Control for Selective Nitration. --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction optimization and comparison of 16 with precedented nitrating agents. --INVALID-LINK--
-
Wikipedia. (n.d.). Nitration. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of nitration in continuous flow. --INVALID-LINK--
-
Bohrium. (n.d.). Heterogeneous nitration of nitrobenzene in microreactors: Process optimization and modelling. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. --INVALID-LINK--
-
Autech. (n.d.). Exploring 3-Bromo-4-Chlorotoluene: Properties, Applications, and Suppliers. --INVALID-LINK--
-
Chem-Impex. (n.d.). 3-Bromo-4-chlorotoluene. --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions. --INVALID-LINK--
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. --INVALID-LINK--
-
University of Texas at Dallas. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). --INVALID-LINK--
-
Canadian Journal of Chemistry. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. --INVALID-LINK--
-
University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. --INVALID-LINK--
-
Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples. --INVALID-LINK--
-
Central European Journal of Energetic Materials. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. --INVALID-LINK--
-
AOBChem. (n.d.). 3-Bromo-4-nitrotoluene. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. --INVALID-LINK--
-
Journal of the Chemical Society. (1932). The quantitative nitration of p-chloro- and p-bromo-toluene. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitration - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Polysubstituted Aromatics
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with sterically hindered, polysubstituted aromatic substrates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its functional group tolerance and mild conditions. However, when moving to the synthesis of complex molecules, such as tetra-ortho-substituted biaryls, steric hindrance can dramatically impede the reaction, leading to frustratingly low yields.[1][2] This guide addresses the most common failure modes in a question-and-answer format, providing actionable strategies grounded in established chemical principles.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing and resolving low-yield Suzuki couplings.
Caption: Initial troubleshooting flowchart for low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction shows almost no conversion, and I primarily recover my starting materials. Where should I begin troubleshooting?
A1: Recovering starting materials points to a fundamental issue with reaction initiation or catalyst activity, often due to steric hindrance preventing one of the initial steps in the catalytic cycle from occurring.
Core Directive: Re-evaluate the "Big Four" - Ligand, Base, Solvent, and Temperature.
-
Evaluate the Ligand: For sterically hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.[3] The oxidative addition of the aryl halide to the Pd(0) center is frequently the rate-limiting step. Bulky, electron-rich phosphine ligands are essential as they stabilize the active, low-coordinate Pd(0) species and facilitate both the oxidative addition and the difficult reductive elimination step.[3][4]
-
Re-evaluate the Base and Solvent: The base is not just a spectator; it activates the boronic acid for transmetalation.[7] Its effectiveness is highly dependent on the solvent.
-
Bases: For hindered couplings, potassium phosphate (K₃PO₄) is a robust and reliable choice.[3] If that fails, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, especially for less reactive aryl chlorides.[3][6]
-
Solvents: Strictly anhydrous, aprotic polar solvents are preferred. Toluene and dioxane are excellent starting points.[3][6] Using a solvent mixture like THF/water or MeOH/water can sometimes be beneficial, but care must be taken as water can promote side reactions like protodeboronation.[8][9]
-
-
Increase Reaction Temperature: Steric repulsion creates a higher activation energy barrier. If your reaction is running at 80 °C, incrementally increasing the temperature to 100-120 °C (solvent permitting) can provide the necessary energy to overcome this barrier.[3] Microwave irradiation is a powerful tool for rapidly and efficiently heating the reaction, often leading to dramatically improved yields and shorter reaction times.[6][10]
-
Check Catalyst Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Older palladium sources can exhibit reduced activity.[11]
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, RuPhos, XPhos, AntPhos, BI-DIME, NHCs[3][12][13] | Promotes oxidative addition and reductive elimination. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK[3][6][14] | Stronger, non-nucleophilic bases are more effective. |
| Solvent | Toluene, THF, DME | Dioxane, Toluene (anhydrous)[3][6][15] | Aprotic polar solvents are generally preferred. |
| Temperature | 60-80 °C | 100-140 °C, or Microwave[3][6] | Overcomes higher activation energy from steric clash. |
Q2: My boronic acid appears to be degrading, leading to a deboronated arene as the main byproduct. What is happening and how can I stop it?
A2: This is a classic case of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[16] This process is highly dependent on the reaction conditions and the electronic nature of the boronic acid itself.[16]
Core Directive: Protect the Boronic Acid.
-
Switch to a More Stable Boron Reagent: Boronic acids are in equilibrium with their corresponding boroxines (trimeric anhydrides), and their stability can be an issue.[17] Using more stable boronic esters is a highly effective strategy.
-
Pinacol Esters: Generally more stable than the corresponding acids.
-
MIDA Boronates: These are exceptionally stable, crystalline solids that are unreactive until a slow, controlled release of the boronic acid is triggered by the aqueous base. This "slow-release" strategy keeps the concentration of the sensitive free boronic acid low, minimizing degradation while still allowing for efficient transmetalation.[16][17]
-
Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are also highly stable crystalline solids that are less prone to protodeboronation and can be excellent coupling partners.[7]
-
-
Optimize the Base: The mechanism of protodeboronation can be either acid- or base-catalyzed.[16] Using very strong, nucleophilic bases (like NaOH) in protic solvents can accelerate the decomposition.
-
Actionable Advice: Use a milder, non-hydroxide base like K₃PO₄ or CsF. Ensure the base is finely powdered and anhydrous to maximize its efficacy.
-
-
Employ Anhydrous Conditions: While some water is necessary to hydrolyze boronate esters and facilitate the formation of the active boronate species, excess water can promote protodeboronation.[17] Using a rigorously dried solvent and reagents can significantly suppress this side reaction.
Experimental Protocol: Suzuki Coupling Using a MIDA Boronate Ester
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the chosen base (e.g., K₃PO₄, 3.0 equiv).
-
Add rigorously degassed solvent (e.g., dioxane/water 10:1).
-
Seal the flask and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Work-up consists of cooling the reaction, diluting with an organic solvent (e.g., ethyl acetate), washing with brine, drying over Na₂SO₄, and concentrating in vacuo.
Q3: I'm observing significant homocoupling of my boronic acid (Glaser-type coupling). What causes this and how can I prevent it?
A3: Homocoupling is often a sign of oxygen contamination in your reaction. The palladium catalyst can be diverted from the desired cross-coupling cycle into a pathway that couples two molecules of the organoboron reagent. This can also be exacerbated by certain catalyst/ligand combinations or high temperatures.[18]
Core Directive: Ensure a Rigorously Inert Atmosphere.
-
Thorough Degassing is Non-Negotiable: Oxygen is the primary culprit. Your solvent must be thoroughly deoxygenated before use.
-
Maintain an Inert Atmosphere: Ensure your reaction vessel (e.g., Schlenk flask) is properly sealed and maintained under a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire reaction, including reagent addition and heating.
-
Reagent Purity: Ensure your palladium catalyst and ligands are pure. Some palladium sources can contain residual oxidants that promote homocoupling.
Caption: The Suzuki cycle, highlighting steps sensitive to steric hindrance.
Q4: I am attempting to synthesize a tetra-ortho-substituted biaryl and the yield is negligible. What are the critical parameters for these extremely challenging couplings?
A4: The synthesis of tetra-ortho-substituted biaryls represents one of the most demanding applications of the Suzuki-Miyaura coupling. The extreme steric congestion around the reaction centers makes both the oxidative addition and, particularly, the reductive elimination steps incredibly difficult.[1][12][20] Success here requires pushing all reaction parameters to their optimal limits.
Core Directive: Employ a "Maximum Attack" Strategy.
-
Specialized Ligands are Mandatory: General-purpose bulky ligands may not be sufficient. You must use ligands specifically designed for this challenge.
-
Aggressive Conditions: Mild conditions will not work.
-
Consider Nickel Catalysis: For some sterically demanding couplings, especially involving less reactive aryl chlorides, nickel-based catalysts can offer complementary or superior reactivity to palladium.[23] Ligands like ProPhos have shown excellent activity in Ni-catalyzed Suzuki-Miyaura coupling (Ni-SMC) of hindered substrates.[23]
| Ligand | Structure Type | Target Application |
| XPhos / SPhos | Biaryl Monophosphine | General hindered couplings, tri-ortho-substituted. |
| AntPhos | Anthracene-based Phosphine | Extremely hindered aryl-alkyl and aryl-aryl couplings.[21][22] |
| BI-DIME | Indane-based Phosphine | Extremely hindered biaryls with ortho-isopropyl groups.[12] |
| Acenaphthoimidazolylidene | N-Heterocyclic Carbene (NHC) | Di-, tri-, and tetra-ortho-substituted biaryls.[6] |
By systematically addressing these common points of failure, you can effectively troubleshoot and optimize your Suzuki-Miyaura couplings for even the most challenging polysubstituted aromatic substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig Amination Technical Support Center: A Guide to Optimizing Bases and Ligands
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for one of modern organic synthesis's most powerful C-N bond-forming reactions.[1][2][3] As your virtual application scientist, I will walk you through the critical considerations for selecting and optimizing the base and ligand, components that are paramount to the success of your reaction.
Understanding the "Why": The Catalytic Cycle and the Roles of Base and Ligand
The Buchwald-Hartwig amination follows a catalytic cycle involving a palladium catalyst.[2][4][5] A simplified representation of this cycle is crucial for understanding how to troubleshoot and optimize your reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Role of the Ligand: The phosphine or N-heterocyclic carbene (NHC) ligand is arguably the most critical component for a successful Buchwald-Hartwig amination.[6][7][8] Its primary functions are to:
-
Stabilize the Palladium Catalyst: Prevents the precipitation of palladium black.
-
Modulate Reactivity: The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination.[9][10] Bulky, electron-rich ligands are often preferred as they promote the formation of the active, monoligated Pd(0) species and facilitate the reductive elimination step.[7][8][10][11]
The Role of the Base: The base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center.[6][12] The choice of base can significantly impact the reaction rate and substrate scope.[1][13][14][15] Strong, non-nucleophilic bases are generally preferred.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Buchwald-Hartwig amination experiments in a question-and-answer format.
Q1: My reaction is not working at all, or the yield is very low. What are the first things I should check?
A1:
-
Catalyst and Ligand Integrity: Ensure your palladium source and ligand are not degraded. Many phosphine ligands are air-sensitive.[10] Consider using a pre-formed catalyst, which can be more reliable.[4][8][16]
-
Solvent and Reagent Purity: The purity of your amine is critical; trace impurities can poison the catalyst.[16] Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.
-
Base Strength and Solubility: If you are using a weaker base like K₃PO₄ or Cs₂CO₃, it may not be strong enough for your specific amine.[4] Also, ensure the base is soluble in your reaction solvent; poor solubility can hinder the reaction.[4]
Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) of my aryl halide. What can I do to minimize this side reaction?
A2: Hydrodehalogenation is often a result of a competing β-hydride elimination pathway.[1][11]
-
Optimize the Ligand: The choice of ligand is crucial to minimize this side reaction.[6] Sterically hindered biarylphosphine ligands, such as those developed by the Buchwald group, are known to suppress β-hydride elimination.[10]
-
Choice of Base: In some cases, the choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases might be beneficial.
Q3: I am trying to couple a sterically hindered aryl halide or amine, and the reaction is very sluggish. How can I improve the reaction rate?
A3: Coupling sterically demanding substrates is a common challenge.[17]
-
Employ Bulky Ligands: Sterically hindered ligands are essential for coupling bulky substrates.[7][11] Ligands like BrettPhos or t-butyl-XPhos are designed for such challenging transformations.[7]
-
Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the steric hindrance.[12]
-
Use a Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), can accelerate the deprotonation of the hindered amine.[4]
Q4: My substrate contains a base-sensitive functional group. What conditions should I use?
A4: For base-sensitive substrates, strong bases like NaOtBu can be problematic.[4]
-
Use Weaker Bases: Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often compatible with a wider range of functional groups.[4]
-
Screen Different Solvents: The choice of solvent can influence the effective basicity. For example, a base will be less reactive in a non-polar solvent.
Q5: How do I choose the right starting combination of base and ligand for a new substrate?
A5: While there is no universal catalyst system, there are some general guidelines based on the nature of your coupling partners.[18]
Caption: Decision workflow for initial base and ligand selection.
Ligand and Base Selection Tables
The following tables provide a starting point for selecting appropriate ligands and bases for your Buchwald-Hartwig amination.
Table 1: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | General-purpose, highly active for a wide range of substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for coupling of sterically hindered aryl chlorides and amines.[17] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Extremely active for challenging couplings, including those with hindered substrates.[7] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A classic bidentate ligand, effective for coupling primary amines.[11] |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene | Another effective bidentate ligand, often used in early generation catalyst systems.[11] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong base, widely used, but can be problematic for substrates with sensitive functional groups.[4] |
| LHMDS | ~26 | Toluene, THF | Very strong, non-nucleophilic base. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Weaker base, good for substrates with base-sensitive groups.[4] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Weaker base, often used for challenging couplings and with sensitive substrates.[4] |
Experimental Protocols
General Protocol for a Trial Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and ligand (0.02 mmol) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol for High-Throughput Screening of Ligands and Bases
For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.[19]
-
Array Setup: Prepare a 96-well plate with each well containing a unique combination of ligand and base.
-
Reagent Dispensing: Use automated liquid handling or manual multi-channel pipettes to dispense stock solutions of the aryl halide, amine, and palladium precursor to each well.
-
Reaction: Seal the plate and place it on a heating/shaking block at the desired temperature.
-
Analysis: After the reaction time, quench the reactions and analyze the product formation in each well using high-throughput techniques such as GC-MS or LC-MS.
-
Data Evaluation: Analyze the data to identify the ligand and base combination that provides the highest yield of the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. research.rug.nl [research.rug.nl]
- 19. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing Over-nitration in Nitroaromatic Synthesis
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during electrophilic aromatic nitration, with a specific focus on preventing over-nitration. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the nuanced issues you may face in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, delving into the root causes and providing step-by-step protocols for resolution.
Issue 1: My reaction is producing significant amounts of dinitro and trinitro byproducts, even when I'm targeting mononitration.
This is a classic problem, especially when dealing with activated aromatic rings. Over-nitration, or polynitration, occurs when the initial nitrated product is reactive enough to undergo further nitration under the reaction conditions.
Causality:
-
Substrate Reactivity: Aromatic compounds bearing electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), or alkyl groups are "activated" towards electrophilic substitution. The initial introduction of a nitro group is often not deactivating enough to prevent subsequent nitrations, especially under harsh conditions. For instance, toluene is about 25 times more reactive than benzene in electrophilic aromatic substitution reactions.
-
Reaction Temperature: Nitration is a highly exothermic process. Elevated temperatures increase the reaction rate, providing sufficient energy to overcome the activation barrier for the nitration of the less reactive mononitrated product. As temperature increases, there is a greater chance of substituting more than one nitro group onto the ring.
-
Concentration of Nitrating Agent: A high concentration of the active electrophile, the nitronium ion (NO₂⁺), increases the likelihood of multiple nitration events. The concentration of the nitronium ion is dependent on the composition of the nitrating mixture.
Solutions & Protocols:
1. Stringent Temperature Control
Maintaining a low and consistent temperature is the most critical parameter to control selectivity.
-
Protocol: Low-Temperature Nitration
-
Set up the reaction vessel in an ice-salt bath or a cryo-cooler to achieve and maintain a temperature between -10 °C and 0 °C. For highly activated substrates like phenol, temperatures below 0°C are often necessary.
-
Pre-cool the aromatic substrate solution and the nitrating mixture separately to the target temperature before mixing.
-
Add the nitrating agent dropwise to the substrate solution using an addition funnel. This slow, controlled addition helps dissipate the heat generated from the reaction.
-
Monitor the internal reaction temperature continuously with a thermometer. Adjust the addition rate to ensure the temperature does not exceed the set point.
-
2. Stoichiometric Control of the Nitrating Agent
Using a minimal excess of the nitrating agent can limit the availability of the electrophile for subsequent nitrations.
-
Recommendation: Start with a stoichiometric amount (1.0 equivalent) of nitric acid relative to the aromatic substrate. A small excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but this should be determined empirically for each specific substrate.
3. Choice of a Milder Nitrating Agent
The classic "mixed acid" (concentrated nitric and sulfuric acids) is a very powerful nitrating system. For sensitive substrates, consider alternatives.
| Nitrating Agent | Composition | Characteristics & Best Use Cases |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Highly reactive, generates a high concentration of NO₂⁺. Suitable for de-activated or moderately activated rings. Prone to causing over-nitration and oxidation. |
| Dilute Nitric Acid | Dilute HNO₃ (e.g., 30%) | Milder conditions, lower concentration of NO₂⁺. Often used for highly activated substrates like phenol to achieve selective mononitration. |
| Acetyl Nitrate | Acetic Anhydride / HNO₃ | Generates acetyl nitrate in situ. A milder nitrating agent that can provide better regioselectivity and reduce byproducts. |
| Nitronium Salts | e.g., NO₂⁺BF₄⁻ | A stable, isolable source of the nitronium ion. Offers clean reactions, often used in non-protic solvents. |
| Solid Acid Catalysts | e.g., Zeolites, Sulfated Zirconia | Heterogeneous catalysts that can offer high regioselectivity and easier product separation. The pore size of zeolites can influence isomer distribution. |
-
DOT Diagram: Controlling Nitration Severity
Caption: Decision workflow for selecting nitration conditions.
Issue 2: My reaction yields are low, and I suspect oxidation of my starting material.
Activated aromatic compounds, especially phenols and anilines, are susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This leads to the formation of colored, often polymeric, byproducts and reduces the yield of the desired nitroaromatic compound.
Causality:
-
Oxidizing Nature of Nitric Acid: Besides being a source of the nitronium ion, nitric acid can directly oxidize sensitive functional groups. This is particularly problematic at higher temperatures and concentrations.
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity or formed during the reaction. It can catalyze oxidation and lead to the formation of diazonium salts with anilines, which can further decompose.
Solutions & Protocols:
1. Protecting Sensitive Functional Groups
For highly activating and sensitive groups like amines (-NH₂) and hydroxyls (-OH), a protection strategy is often the most effective approach.
-
Protocol: Acetylation of an Aniline Derivative
-
Dissolve the aniline derivative in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride (1.1 equivalents) and gently heat the mixture (e.g., to 50°C) for 30-60 minutes to form the corresponding acetanilide.
-
Cool the reaction mixture and proceed with the nitration step. The acetyl group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating and less prone to oxidation than the amino group.
-
After nitration and workup, the acetyl group can be removed by acid or base hydrolysis to yield the nitrated aniline.
-
2. Using an Inert Atmosphere
For extremely sensitive substrates, removing atmospheric oxygen can prevent its participation in oxidative side reactions.
-
Recommendation: Conduct the reaction under a nitrogen or argon atmosphere. This involves using degassed solvents and appropriate glassware, such as a Schlenk line.
3. Addition of a Nitrous Acid Scavenger
To mitigate the effects of nitrous acid, a scavenger can be added to the reaction mixture.
-
Recommendation: Small amounts of urea or sulfamic acid can be added to the reaction. These compounds react with and remove any nitrous acid present, preventing it from catalyzing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my nitration reaction?
The choice of solvent can influence both the reaction rate and the regioselectivity.
-
For Mixed Acid Nitrations: Often, no additional solvent is needed as the excess sulfuric acid acts as the solvent.
-
For Milder Nitrations: Aprotic solvents like dichloromethane, chloroform, or carbon tetrachloride are common choices. They are inert to the nitrating agent and can help to control the reaction temperature by acting as a heat sink.
-
Regioselectivity: The solvent can influence the distribution of ortho, meta, and para isomers. For example, nitration of toluene with HNO₃ in dichloromethane has been shown to yield different isomer ratios at different temperatures.
Q2: How can I monitor the progress of my nitration reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the disappearance of the starting material and the appearance of the product(s).
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative techniques that can be used to determine the precise composition of the reaction mixture. A small aliquot of the reaction mixture can be periodically removed, quenched (e.g., by pouring into ice water), extracted, and analyzed. HPLC with a UV detector is particularly useful for aromatic compounds.
Q3: What is the best workup procedure to isolate my product and remove residual acids?
A proper workup is essential for obtaining a pure product and ensuring safety.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice-cold water. This slows down the reaction and dilutes the strong acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the nitroaromatic product with an organic solvent (e.g., diethyl ether or dichloromethane). The product will be in the organic layer.
-
Neutralization: Wash the organic layer sequentially with:
-
Water, to remove the bulk of the acid.
-
A dilute base solution (e.g., 5-10% sodium bicarbonate) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be produced.
-
Brine (saturated NaCl solution) to help break any emulsions and begin the drying process.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
-
DOT Diagram: General Nitration Workflow
Caption: A generalized experimental workflow for aromatic nitration.
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. We will delve into a detailed prediction of its ¹H NMR spectrum, compare the utility of NMR with alternative analytical techniques for its characterization, and provide a robust, field-proven protocol for acquiring high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of complex small molecules.
The Structural Elucidation Challenge: Decoding the ¹H NMR Spectrum
The structure of this compound presents a fascinating case for ¹H NMR analysis. With four different substituents on the benzene ring, the electronic environment of the remaining two aromatic protons is significantly altered, leading to distinct chemical shifts and coupling patterns. A precise interpretation of this spectrum is paramount for confirming the compound's identity and purity.
Predicting the ¹H NMR Spectrum: A Quantitative Approach
To predict the ¹H NMR spectrum, we will employ the principle of substituent chemical shift (SCS) additivity. This empirical method allows for the estimation of the chemical shifts of aromatic protons by considering the shielding and deshielding effects of each substituent. The chemical shift (δ) of a proton on a substituted benzene ring can be calculated using the following formula:
δ (ppm) = 7.27 + ΣSCS
where 7.27 ppm is the chemical shift of the protons in benzene, and ΣSCS is the sum of the additivity constants for each substituent relative to the proton (ortho, meta, or para).
Substituent Chemical Shift (SCS) Additivity Constants (in ppm):
| Substituent | Ortho (So) | Meta (Sm) | Para (Sp) |
| -Br | +0.22 | -0.03 | -0.04 |
| -Cl | +0.02 | -0.06 | -0.09 |
| -CH₃ | -0.17 | -0.09 | -0.18 |
| -NO₂ | +0.95 | +0.17 | +0.33 |
Analysis of this compound:
The structure of the molecule is as follows:
Let's denote the proton at position 3 as Hₐ and the proton at position 6 as Hₑ.
Predicted Chemical Shift for Hₐ (at C3):
-
-Br: meta (+0.22 ppm)
-
-Cl: ortho (+0.02 ppm)
-
-CH₃: ortho (-0.17 ppm)
-
-NO₂: para (+0.33 ppm)
δHₐ = 7.27 + 0.22 + 0.02 - 0.17 + 0.33 = 7.67 ppm
Predicted Chemical Shift for Hₑ (at C6):
-
-Br: para (-0.04 ppm)
-
-Cl: meta (-0.06 ppm)
-
-CH₃: meta (-0.09 ppm)
-
-NO₂: ortho (+0.95 ppm)
δHₑ = 7.27 - 0.04 - 0.06 - 0.09 + 0.95 = 8.03 ppm
Methyl Protons (-CH₃):
The methyl group is attached to the aromatic ring and will appear as a singlet in the upfield region, typically around 2.4 - 2.6 ppm .
Multiplicity:
The two aromatic protons, Hₐ and Hₑ, are in a meta relationship to each other. Therefore, they will exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant (⁴J) of approximately 2-3 Hz.[1][2]
Summary of Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₑ | ~8.03 | Doublet (d) | 1H |
| Hₐ | ~7.67 | Doublet (d) | 1H |
| -CH₃ | ~2.5 | Singlet (s) | 3H |
This detailed prediction provides a clear roadmap for what to expect in the experimental spectrum, allowing for confident peak assignment.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, it is often complemented by other analytical techniques. Here, we compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, including proton connectivity and stereochemistry. Non-destructive.[3][4] | Relatively low sensitivity compared to MS. Requires a higher concentration of the analyte. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection | Excellent sensitivity and selectivity. Provides molecular weight and fragmentation patterns, aiding in identification.[5][6] | Requires the compound to be volatile and thermally stable. Isomeric differentiation can be challenging without authentic standards. |
| HPLC | Separation by differential partitioning between a mobile and stationary phase | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Can be used for purification.[5][7] | Does not inherently provide as much structural information as NMR or MS. Co-elution of isomers can be an issue. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines the step-by-step methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, 0.6-0.7 mL)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette
-
Small vial
-
-
Procedure:
NMR Spectrometer Setup and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
-
Procedure:
-
Insert the sample into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[10]
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the following acquisition parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans (NS): 16-32 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width (SW): ~16 ppm
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
-
Acquire the Free Induction Decay (FID).
-
Data Processing
-
Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
Visualization of Predicted ¹H NMR Spectrum
The following diagram illustrates the logical relationship between the protons in this compound and their expected signals in the ¹H NMR spectrum.
Caption: Predicted ¹H NMR signals for this compound.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. (Solved) - Curphy-Morrison-type Additivity Constants for Calculating Benzene... (1 Answer) | Transtutors [transtutors.com]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. m.youtube.com [m.youtube.com]
13C NMR analysis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
An In-Depth Technical Guide to the 13C NMR Analysis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of complex organic molecules is a cornerstone of chemical synthesis and analysis. This compound, a polysubstituted aromatic compound, presents a unique analytical challenge due to its intricate substitution pattern. This guide provides a comprehensive examination of its characterization using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, comparing this powerful technique with other analytical methods and offering detailed experimental insights.
The Central Role of ¹³C NMR in Structural Elucidation
While various spectroscopic methods provide pieces of the structural puzzle, ¹³C NMR spectroscopy is unparalleled in its ability to directly probe the carbon backbone of a molecule.[1][2] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides a distinct signal for each chemically non-equivalent carbon atom, offering a direct map of the molecule's core structure.[3][4]
The analysis of this compound is a prime example of ¹³C NMR's utility. The molecule lacks any symmetry, meaning all seven of its carbon atoms (six aromatic and one methyl) are chemically unique and are expected to produce seven distinct signals in a proton-decoupled ¹³C NMR spectrum.
Predicting the ¹³C NMR Spectrum: An Analysis of Substituent Effects
The chemical shift (δ) of each carbon atom in the benzene ring is heavily influenced by the electronic effects of the attached substituents (Br, Cl, CH₃, and NO₂). By applying the principle of superposition and using established substituent chemical shift (SCS) increments, we can estimate the expected chemical shifts. The base chemical shift for a benzene carbon is 128.5 ppm.
The substituents exert their influence through inductive and resonance effects, causing shielding (upfield shift, lower ppm) or deshielding (downfield shift, higher ppm) of the carbon nuclei.[5][6]
-
-NO₂ (Nitro) : A strong electron-withdrawing group, causing significant deshielding, particularly at the ipso and para positions.
-
-Br (Bromo) & -Cl (Chloro) : These halogens are electronegative (inductive withdrawal) but also possess lone pairs capable of resonance donation. Their effect is complex, but they generally deshield the ipso-carbon.[6]
-
-CH₃ (Methyl) : An electron-donating group, causing shielding, especially at the ortho and para positions.
The interplay of these effects in a polysubstituted system can lead to deviations from simple additivity, particularly due to steric interactions.[7] However, a theoretical prediction provides a crucial starting point for spectral assignment.
Molecular Structure and Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Substituent Environment | Predicted δ (ppm) | Notes |
| C1 | ipso to -Br | ~118-124 | Shielded by Br (heavy atom effect), deshielded by ortho -Cl, -NO₂. |
| C2 | ipso to -Cl | ~132-138 | Deshielded by Cl and ortho -Br. |
| C3 | Protonated, ortho to -Cl, meta to -Br, -CH₃ | ~128-134 | Complex interplay of multiple substituent effects. |
| C4 | ipso to -CH₃ | ~138-144 | Deshielded by ortho -Cl, -NO₂. |
| C5 | ipso to -NO₂ | ~146-152 | Strongly deshielded by the powerful electron-withdrawing NO₂ group. |
| C6 | Protonated, ortho to -Br, meta to -Cl, -NO₂ | ~122-128 | Complex interplay of multiple substituent effects. |
| C-Methyl | -CH₃ group | ~18-24 | Typical range for a methyl group attached to an aromatic ring. |
| Note: These are estimations based on additivity rules. Actual experimental values may vary. Definitive assignment requires 2D NMR techniques. |
Performance Comparison: ¹³C NMR vs. Alternative Techniques
While ¹³C NMR is central, a multi-technique approach is often necessary for complete and confident structural verification.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided for this compound | Advantages | Limitations |
| ¹³C NMR | Provides 7 distinct signals for the 7 unique carbons. Chemical shifts indicate the electronic environment of each carbon. Directly maps the carbon skeleton.[1][8] | Unambiguous carbon count; wide chemical shift range prevents signal overlap.[8][9] | Low natural abundance (1.1%) of ¹³C leads to low sensitivity, requiring longer acquisition times or more concentrated samples.[1][10][11] Standard spectra lack quantitative information.[11] |
| ¹H NMR | Shows signals for the two distinct aromatic protons (at C3 and C6) and the three methyl protons. Splitting patterns (coupling) would reveal neighbor relationships if other protons were present. Chemical shifts indicate the proton's electronic environment.[2] | High sensitivity and natural abundance (~100%).[11] Provides information on proton count and connectivity through coupling. | Limited chemical shift range (~0-12 ppm) can lead to signal overlap in complex molecules. Provides indirect information about the carbon skeleton.[9] |
| 2D NMR (HSQC & HMBC) | HSQC: Correlates directly bonded C-H pairs. Would show correlations for C3-H, C6-H, and the methyl C-H₃.[12][13][14] HMBC: Shows 2- and 3-bond C-H correlations, connecting quaternary carbons to nearby protons and linking different parts of the molecule.[14][15][16] Crucial for definitive assignment of all carbons. | Provides unambiguous connectivity information, resolving assignment ambiguities from 1D spectra.[12][16] HSQC is much more sensitive than a 1D ¹³C experiment for protonated carbons.[2] | Requires more sophisticated instrumentation and longer experiment times than 1D NMR. Interpretation can be more complex. |
| Mass Spectrometry (MS) | Determines the molecular weight (m/z) of the compound, confirming the molecular formula (C₇H₅BrClNO₂). The isotopic pattern for Br and Cl would be highly characteristic. Fragmentation patterns can give clues about the structure. | Extremely high sensitivity; provides exact molecular weight. | Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups: strong asymmetric and symmetric stretches for the -NO₂ group (~1530 and ~1350 cm⁻¹), C-H stretches for aromatic and methyl groups, and C=C stretches for the aromatic ring.[17] | Fast and simple method for functional group identification. | Provides little to no information about the overall molecular skeleton or the relative positions of functional groups. |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The trustworthiness of analytical data hinges on a robust and well-defined experimental protocol. Due to the low sensitivity of the ¹³C nucleus, parameter optimization is critical.[11]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound. Causality: A higher concentration is required for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope.[10]
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often preferred for its good solubilizing power and relatively clean spectral window.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Causality: Higher field strength increases signal dispersion and sensitivity, which is crucial for ¹³C NMR.
-
Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition (Proton-Decoupled ¹³C Experiment):
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems). Causality: Proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. It also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[18]
-
Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.[8]
-
Acquisition Time (AQ): Set to ~1-2 seconds.
-
Relaxation Delay (D1): Set a delay of 2-5 seconds. Causality: This delay allows for the relaxation of carbon nuclei, especially quaternary carbons which have longer relaxation times. A sufficient delay is needed for more accurate signal integration, although ¹³C NMR is not typically used for precise quantification.[11]
-
Number of Scans (NS): Accumulate a large number of scans (e.g., 1024 to 4096 or more). Causality: Signal averaging is essential to improve the signal-to-noise ratio for the low-sensitivity ¹³C nucleus.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 77.16 ppm).
-
Peak pick and integrate the signals.
-
Visualization of the Analytical Workflow
A logical workflow ensures that data from multiple experiments are integrated efficiently for a conclusive structural determination.
Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of the technique's power in defining complex molecular architectures. While predicted spectra based on substituent effects offer a valuable hypothesis, they are not a substitute for empirical data. For an unambiguous assignment of all seven carbon signals, a combined approach is essential. The initial ¹³C spectrum provides the carbon count and chemical environment data, which is then layered with connectivity information from ¹H NMR and, crucially, 2D HSQC and HMBC experiments. This integrated spectroscopic approach provides the high level of structural confidence required in modern chemical research and drug development.
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 11. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. studylib.net [studylib.net]
A Comparative Spectroscopic Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene and Its Structural Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic analysis provides the foundational data for such elucidation. This guide offers an in-depth, comparative analysis of the spectroscopic characteristics of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.
This document moves beyond a simple data repository. It delves into the causality behind the observed spectral features, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). By comparing the target molecule with its structural isomers and related compounds, we aim to provide a comprehensive framework for the identification and characterization of similarly substituted nitroaromatic compounds.
Molecular Structure and Its Influence on Spectroscopic Signatures
The arrangement of substituents on the benzene ring in this compound dictates its unique spectroscopic fingerprint. The interplay of the electron-withdrawing nitro and halogen groups with the electron-donating methyl group creates a distinct electronic environment for each proton and carbon atom.
Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, will deshield nearby protons, shifting their signals downfield. Conversely, the methyl group is electron-donating, causing a slight shielding effect.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-3 | ~7.8 - 8.0 | Singlet | Proton ortho to the nitro group |
| H-6 | ~7.4 - 7.6 | Singlet | Proton ortho to the bromine atom |
| -CH₃ | ~2.4 - 2.6 | Singlet | Methyl group protons |
Justification for Predictions:
-
H-3: Positioned between the chloro and nitro groups, this proton experiences significant deshielding from both electron-withdrawing groups, hence its downfield chemical shift.
-
H-6: Situated between the bromine and methyl groups, this proton is less deshielded than H-3. The electron-donating effect of the methyl group partially counteracts the deshielding from the halogens.
-
-CH₃: The methyl protons are attached to the aromatic ring and their chemical shift is in the typical range for aryl methyl groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electron-withdrawing groups will be shifted downfield.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-5 | ~148 - 152 | Carbon attached to the nitro group |
| C-4 | ~138 - 142 | Carbon attached to the methyl group |
| C-2 | ~133 - 137 | Carbon attached to the chlorine atom |
| C-1 | ~120 - 124 | Carbon attached to the bromine atom |
| C-3 | ~128 - 132 | Aromatic CH |
| C-6 | ~125 - 129 | Aromatic CH |
| -CH₃ | ~20 - 23 | Methyl carbon |
Comparative NMR Data of a Structural Isomer: 4-Bromo-3-chloro-2-nitrotoluene
To highlight the importance of substituent positioning, let's compare the predicted data with available data for a structural isomer.
| Compound | Proton Signal | Reported Chemical Shift (δ, ppm) |
| 4-Bromo-3-chlorotoluene | Aromatic Protons | 6.9 - 7.4 |
| Methyl Protons | ~2.3 |
The complexity and chemical shifts of the aromatic protons in 4-Bromo-3-chlorotoluene differ significantly from our target molecule due to the altered electronic environment.
NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the nitro group and the substituted benzene ring.
Expected Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1530 - 1560 | Asymmetric NO₂ stretch | Strong |
| ~1340 - 1370 | Symmetric NO₂ stretch | Strong |
| ~1600, ~1475 | C=C stretching in aromatic ring | Medium to weak |
| ~800 - 900 | C-H out-of-plane bending | Strong |
| ~1000 - 1200 | C-Cl stretch | Medium |
| ~550 - 650 | C-Br stretch | Medium |
The presence of strong absorption bands for the nitro group is a key diagnostic feature. The exact positions of the C-H bending bands can provide clues about the substitution pattern of the aromatic ring.
Comparative IR Data:
For aromatic nitro compounds, the asymmetric and symmetric NO₂ stretching vibrations are characteristic.[1] In m-nitrotoluene, these bands appear at 1537 cm⁻¹ and 1358 cm⁻¹, respectively.[1] The presence of additional electron-withdrawing halogens in our target molecule is expected to slightly shift these frequencies. The C-X (halogen) stretches are typically found in the fingerprint region of the spectrum.[2]
FTIR Experimental Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for baseline correction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₅BrClNO₂. The molecular weight is approximately 250.48 g/mol .[3] Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in a ~3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes.
-
Isotopic Pattern: The presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The M+2 peak will be significant due to both ⁸¹Br and ³⁷Cl.
-
Fragmentation: Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Fragmentation may also occur at the C-halogen bonds.
Comparative Mass Spectrometry Data:
The mass spectrum of 1-bromo-2-chloro-benzene shows a molecular ion peak and prominent peaks corresponding to the loss of bromine and/or chlorine.[4] For nitroaromatic compounds, the loss of the nitro group is a common fragmentation pathway.
Electron Ionization Mass Spectrometry (EI-MS) Experimental Protocol
-
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific electronic environment of each proton and carbon atom, while IR spectroscopy confirms the presence of the key nitro and aromatic functional groups. Mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its identity.
By comparing this data with that of its structural isomers and related compounds, we can appreciate the subtle yet significant influence of substituent positioning on spectroscopic outcomes. This guide serves as a practical resource for researchers, enabling more confident and accurate structural elucidation of complex aromatic compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data.
References
A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the chemical reactivity between 1-Bromo-2-chloro-4-methyl-5-nitrobenzene and its structural isomers. The focus is on elucidating their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for creating complex aromatic molecules. By dissecting the electronic and steric influences of the substituents, this document offers a predictive framework for reactivity, supported by a robust experimental protocol for validation.
The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs) can dramatically alter this characteristic, making the ring electron-deficient and thus susceptible to nucleophilic substitution.[1][2] The predominant mechanism for such transformations is the SNAr pathway, an addition-elimination process.[3][4]
The reaction proceeds in two key steps:
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] This initial attack is typically the rate-determining step of the reaction.[4]
-
Elimination: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons.[3]
The stability of the Meisenheimer complex is paramount to the reaction's success. Strong EWGs, particularly a nitro group (–NO₂), are crucial activators because they can delocalize the negative charge of the intermediate through resonance. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[3][7][8] If the EWG is in a meta position, it cannot participate in resonance stabilization, leading to a significantly less stable intermediate and a much slower, often non-existent, reaction.[3][9]
Caption: The SNAr addition-elimination mechanism.
The Influence of Substituents: A Multifactorial Analysis
The reactivity of a substituted benzene ring in an SNAr reaction is a delicate balance of electronic and steric effects contributed by each substituent.
-
Nitro Group (–NO₂): This is the primary activating group. Its strong electron-withdrawing nature, both by induction and resonance (–I, –R), depletes the ring of electron density. As discussed, its ability to stabilize the Meisenheimer complex is greatest from the ortho and para positions.[2][8]
-
Halogens (–Br, –Cl): Halogens serve a dual role. They are the leaving groups, but they also influence the ring's reactivity. Due to their high electronegativity, they withdraw electron density inductively (–I effect), which activates the ring for nucleophilic attack. The order of this activating effect is F > Cl > Br > I. Since the C-X bond cleavage is not the rate-determining step, this inductive activation is more significant than the leaving group's ability (C-I < C-Br < C-Cl < C-F bond strength).[5][10]
-
Methyl Group (–CH₃): As an alkyl group, the methyl substituent is weakly electron-donating through induction and hyperconjugation (+I effect). This effect slightly increases the electron density of the ring, thereby deactivating it towards nucleophilic attack.[11] It can also exert a steric effect if positioned near the reaction site, potentially hindering the nucleophile's approach.[12][13]
A Comparative Analysis of Isomeric Reactivity
Let's analyze the title compound and predict its reactivity relative to key structural isomers. The primary determinant of reactivity will be the position of the powerful –NO₂ activating group relative to the potential leaving groups (–Cl and –Br).
Isomer 1 (Title Compound): this compound
-
Analysis: The nitro group at C5 is meta to the bromine at C1 and meta to the chlorine at C2.
-
Reactivity Prediction: Extremely low. The nitro group cannot stabilize the negative charge of the Meisenheimer complex via resonance if the attack occurs at either C1 or C2.[3][8] The weak inductive activation from the halogens is insufficient to overcome this major disadvantage. The electron-donating methyl group further deactivates the ring. This isomer is expected to be largely unreactive under standard SNAr conditions.
Isomer 2: 2-Bromo-1-chloro-4-methyl-4-nitrobenzene
-
Analysis: The nitro group at C4 is para to the chlorine at C1 and ortho to the bromine at C2.
-
Reactivity Prediction: High. Both halogen positions are strongly activated by the nitro group. The nucleophilic attack can occur at either C1 or C2, with the resulting Meisenheimer complex being well-stabilized. The reaction will likely favor the displacement of chlorine over bromine, as chlorine's higher electronegativity makes the attached carbon more electrophilic.[10]
Isomer 3: 1-Bromo-4-chloro-5-methyl-2-nitrobenzene
-
Analysis: The nitro group at C2 is ortho to the bromine at C1 but meta to the chlorine at C4.
-
Reactivity Prediction: Moderate to High. The C1 position is strongly activated, making the displacement of bromine highly favorable. The C4 position, being meta to the nitro group, is deactivated. Therefore, this isomer is expected to react selectively to displace the bromine atom.
Isomer 4: 4-Bromo-1-chloro-5-methyl-2-nitrobenzene
-
Analysis: The nitro group at C2 is ortho to the chlorine at C1 and meta to the bromine at C4.
-
Reactivity Prediction: Moderate to High. Similar to Isomer 3, but with the roles of the halogens reversed. The C1 position is activated, favoring the displacement of chlorine. The C4 position is deactivated. This isomer should react selectively to displace the chlorine atom.
| Isomer | NO₂ Position Relative to -Cl | NO₂ Position Relative to -Br | Predicted Reactivity | Rationale |
| This compound | meta | meta | Very Low | The nitro group is meta to both halogens, offering no resonance stabilization for the Meisenheimer complex.[3][8] |
| 2-Bromo-1-chloro-4-methyl-4-nitrobenzene | para | ortho | Very High | Both halogens are strongly activated (ortho/para). The reaction is facile at both sites, likely favoring displacement at the more electrophilic C-Cl position.[10] |
| 1-Bromo-4-chloro-5-methyl-2-nitrobenzene | meta | ortho | High (Selective) | Only the bromine at C1 is activated by the ortho nitro group. The reaction should proceed selectively to displace bromine. |
| 4-Bromo-1-chloro-5-methyl-2-nitrobenzene | ortho | meta | High (Selective) | Only the chlorine at C1 is activated by the ortho nitro group. The reaction should proceed selectively to displace chlorine. |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a competitive kinetic experiment can be performed. This protocol is designed to provide quantitative data on the relative reaction rates of the isomers.
Caption: Workflow for the comparative kinetic study.
A. Materials
-
This compound and its isomers
-
Nucleophile: Piperidine or Sodium Methoxide
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Internal Standard: A stable compound not expected to react, e.g., Dodecane
-
Quenching Solution: 5% HCl (aq)
-
Extraction Solvent: Diethyl ether or Ethyl acetate
-
Drying Agent: Anhydrous sodium sulfate
-
GC-MS or HPLC system with appropriate column
B. Procedure
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each isomer and the internal standard in DMSO. Prepare a 1.0 M stock solution of the nucleophile (piperidine) in DMSO.
-
Reaction Setup: For each isomer, add 1.0 mL of the isomer stock solution (0.1 mmol) and 1.0 mL of the internal standard stock solution (0.1 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Initiation: Place the vials in a pre-heated reaction block at 80 °C. To initiate the reaction, add 1.0 mL of the pre-heated piperidine stock solution (1.0 mmol, 10 equivalents) to each vial simultaneously. Start a timer.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Quenching and Extraction: Immediately quench the aliquot in a vial containing 1 mL of 5% HCl and 1 mL of diethyl ether. Vortex thoroughly. Allow the layers to separate.
-
Sample Preparation: Transfer the organic (ether) layer to a new vial containing a small amount of anhydrous sodium sulfate. Transfer the dried organic solution to a GC vial for analysis.
-
Analysis: Inject the samples into the GC-MS. The consumption of the starting material will be monitored by integrating its peak area relative to the peak area of the internal standard.
C. Data Analysis
-
For each time point, calculate the response factor of each isomer relative to the internal standard.
-
Plot the percentage of starting material remaining versus time for each isomer.
-
The initial slope of these curves is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
Expected Results
The experimental data are expected to align with the theoretical predictions.
| Isomer | Expected % Conversion at 60 min | Predicted Major Product |
| This compound | < 1% | No significant reaction |
| 2-Bromo-1-chloro-4-methyl-4-nitrobenzene | > 90% | 1-(Piperidin-1-yl)-2-bromo-5-methyl-4-nitrobenzene |
| 1-Bromo-4-chloro-5-methyl-2-nitrobenzene | ~60-80% | 1-(Piperidin-1-yl)-4-chloro-5-methyl-2-nitrobenzene |
| 4-Bromo-1-chloro-5-methyl-2-nitrobenzene | ~70-90% | 1-(Piperidin-1-yl)-4-bromo-5-methyl-2-nitrobenzene |
Note: These are hypothetical values for illustrative purposes. Actual conversion rates will depend on precise reaction conditions.
The results would demonstrate that isomers with ortho or para positioning of the nitro group to a halogen are significantly more reactive. The title compound, lacking this arrangement, would show negligible reactivity, confirming the critical role of resonance stabilization in the SNAr mechanism.
Conclusion
The reactivity of substituted halo-nitrobenzene compounds in SNAr reactions is not arbitrary; it is governed by predictable electronic and steric principles. The position of the activating nitro group is the single most important factor. For this compound, the meta relationship between the nitro group and the leaving groups renders it highly unreactive. In contrast, its isomers that possess an ortho or para relationship exhibit substantially higher reactivity, often with a high degree of regioselectivity. Understanding these structure-activity relationships is fundamental for researchers and drug development professionals in designing efficient synthetic routes to complex molecular targets.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
- 11. orgosolver.com [orgosolver.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Strategic Alternatives for 1-Bromo-2-chloro-4-methyl-5-nitrobenzene in Organic Synthesis
Introduction: Beyond the Standard Building Block
In the intricate world of organic synthesis, 1-Bromo-2-chloro-4-methyl-5-nitrobenzene serves as a versatile, albeit challenging, substituted aromatic building block. Its unique arrangement of electron-withdrawing and -donating groups, coupled with two distinct halogen leaving groups, makes it a valuable substrate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. It is frequently employed in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) to introduce a highly functionalized phenyl moiety.
However, reliance on a single reagent can limit synthetic flexibility. The inherent reactivity differences between the C-Br and C-Cl bonds, while enabling sequential functionalization, can also lead to challenges in selectivity. Furthermore, considerations of reaction kinetics, cost, availability, and downstream functional group compatibility often necessitate the exploration of strategic alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, offering field-proven insights and experimental data to empower researchers in making informed decisions for their specific synthetic challenges. We will delve into how modifying leaving groups or employing precursor molecules can unlock new synthetic possibilities, enhance reaction efficiency, and provide greater control over molecular design.
Reactivity Profile of this compound
To understand the utility of alternatives, we must first appreciate the inherent chemical behavior of the parent compound. The reactivity of the aromatic ring is governed by the interplay of its substituents:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the ring towards electrophilic substitution but strongly activates it for two key reaction classes. First, it facilitates the often rate-limiting oxidative addition step in palladium-catalyzed cross-coupling cycles.[1] Second, it stabilizes the negatively charged Meisenheimer complex intermediate in SNAr reactions, dramatically increasing the rate of nucleophilic attack, particularly at the ortho (C2) and para (C5) positions.[2][3][4]
-
Halogens (-Br, -Cl): These serve as the primary leaving groups. In palladium-catalyzed reactions, the reactivity order is dictated by the carbon-halogen bond dissociation energy, resulting in the C-Br bond being significantly more reactive than the C-Cl bond.[5][6] This differential reactivity allows for selective cross-coupling at the C-Br position while leaving the C-Cl position available for subsequent transformations.
-
Methyl Group (-CH₃): As a weak electron-donating group, it has a minor electronic influence compared to the nitro and halogen substituents.
This combination of features makes this compound a substrate where reaction outcomes can be precisely controlled by the choice of catalytic system and reaction conditions.
Strategic Alternatives and Comparative Analysis
The choice of an alternative is dictated by the specific synthetic goal. We have categorized alternatives based on the strategic modification to the core structure.
Category 1: Modulation of Halogen Leaving Groups
The most direct approach to altering reactivity is to change the halogen atoms, thereby tuning the rate of oxidative addition in cross-coupling or the leaving group ability in SNAr.
-
Alternative 1a: The Iodo-Analog (1-Iodo-2-chloro-4-methyl-5-nitrobenzene)
-
Scientific Rationale: The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. This translates to a lower activation energy for oxidative addition to a Pd(0) center. Consequently, aryl iodides are the most reactive halides in cross-coupling chemistry, often enabling reactions to proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings.[6][7]
-
Performance Insight: This alternative is ideal when a reaction with the bromo-analog is sluggish or requires harsh conditions that might compromise other functional groups in the molecule. The primary drawbacks are the higher cost and potentially lower stability of aryl iodides compared to their bromo and chloro counterparts.
-
-
Alternative 1b: The Fluoro-Analog (4-Chloro-2-fluoro-5-nitrotoluene)
-
Scientific Rationale: The Carbon-Fluorine (C-F) bond is exceptionally strong, making it largely inert to oxidative addition under standard palladium catalysis conditions. However, fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions.[4] This creates an opportunity for orthogonal reactivity.
-
Performance Insight: 4-Chloro-2-fluoro-5-nitrotoluene is a superior choice when the primary goal is a regioselective SNAr reaction.[8] Nucleophiles will preferentially displace the fluoride at the activated C2 position. The chlorine at C4 remains available for a subsequent cross-coupling reaction under more forcing conditions. This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[8]
-
Category 2: Application of Pseudohalogen Sulfonates
Sulfonate esters, such as tosylates and triflates, are powerful "pseudohalogen" leaving groups that offer a distinct reactivity profile. They are typically prepared from the corresponding phenol.
-
Alternative 2a: The Triflate-Analog (2-Chloro-4-methyl-5-nitrophenyl trifluoromethanesulfonate)
-
Scientific Rationale: The triflate group (-OTf) is one of the best leaving groups in organic chemistry, owing to the extreme stability of the triflate anion. In palladium-catalyzed cross-coupling, aryl triflates exhibit reactivity that is often comparable to, or even exceeds, that of aryl iodides.[7][9]
-
Performance Insight: This alternative is the reagent of choice for particularly challenging cross-coupling reactions where even aryl iodides fail. However, the high cost of triflic anhydride, the reagent used to install the group, is a significant consideration for large-scale synthesis.
-
-
Alternative 2b: The Tosylate-Analog (2-Chloro-4-methyl-5-nitrophenyl tosylate)
-
Scientific Rationale: Aryl tosylates (-OTs) are more economical alternatives to triflates.[7] Historically considered less reactive, recent advances in ligand design have led to highly efficient catalyst systems capable of activating the strong C-OTs bond for oxidative addition, even at room temperature in some cases.[10]
-
Performance Insight: For cost-driven projects, developing a process with an aryl tosylate can be highly advantageous. Success typically requires specialized, sterically hindered phosphine ligands (e.g., Josiphos-type) that promote the challenging oxidative addition step.[10] While less reactive than triflates, modern catalysis has made tosylates viable partners in many coupling reactions.[10]
-
Category 3: Precursors and Functional Group Interconversion
Sometimes the most effective alternative is not a direct analog but a precursor that offers divergent synthetic options.
-
Alternative 3a: The Aniline Precursor (2-Chloro-4-methyl-5-nitroaniline)
-
Scientific Rationale: The amino group (-NH₂) is a versatile functional handle. It can be readily converted into a diazonium salt (-N₂⁺), which is a superb leaving group. Through reactions like the Sandmeyer (using CuX) or Schiemann (using HBF₄/heat for fluorination), the diazonium group can be displaced to install a wide variety of substituents, including -Br, -Cl, -I, -F, and -CN.
-
Performance Insight: Starting with 2-Chloro-4-methyl-5-nitroaniline provides access to a whole family of analogs from a single, common intermediate.[11][12] This strategy is exceptionally powerful in a research and development setting, where rapid diversification of a lead structure is required. For instance, a patented process describes the synthesis of 4-chloro-2-fluoronitrobenzene starting from 5-chloro-2-nitroaniline via a diazotization-fluorination sequence.[13]
-
Comparative Data Summary
The following table summarizes the key characteristics of the discussed alternatives, providing a quick reference for reagent selection.
| Alternative Compound | Primary Use Case | Reactivity in Cross-Coupling | Reactivity in SNAr | Relative Cost | Key Advantage | Key Disadvantage |
| This compound | Baseline | Good (C-Br > C-Cl) | Moderate | Moderate | Differential reactivity for sequential functionalization. | Can require forcing conditions for C-Cl coupling. |
| 1-Iodo-2-chloro-4-methyl-5-nitrobenzene | Enhancing Cross-Coupling | Excellent (C-I > C-Cl) | Moderate | High | High reactivity, milder conditions.[6][7] | Higher cost, potential instability. |
| 4-Chloro-2-fluoro-5-nitrotoluene | Optimizing SNAr | Poor (C-F inert) | Excellent (C-F > C-Cl) | Moderate | Orthogonal reactivity, superior for SNAr.[4][8] | C-F bond is not suitable for cross-coupling. |
| 2-Chloro-4-methyl-5-nitrophenyl triflate | Maximizing Reactivity | Excellent | Excellent | Very High | Superior leaving group for difficult couplings.[9] | High cost of triflic anhydride. |
| 2-Chloro-4-methyl-5-nitrophenyl tosylate | Cost-Effective Coupling | Moderate to Good | Good | Moderate-High | More economical than triflate.[7] | Requires specialized, advanced catalyst systems.[10] |
| 2-Chloro-4-methyl-5-nitroaniline | Divergent Synthesis | N/A (Precursor) | N/A (Precursor) | Low-Moderate | Versatile precursor to many analogs via diazotization. | Adds synthetic steps to reach the desired halide. |
Experimental Protocols: Validated Methodologies
To provide a practical context, the following are detailed, self-validating protocols for key cross-coupling reactions, adapted from established literature procedures for structurally similar substrates.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol is based on established methods for coupling electron-deficient aryl bromides and serves as a robust starting point.[1][14]
Reaction: Coupling of an Aryl Bromide with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), XPhos ligand (0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol is adapted from robust procedures for the amination of electron-deficient aryl bromides using aqueous ammonia.[15]
Reaction: Amination of an Aryl Bromide with Aqueous Ammonia
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (e.g., 1-Bromo-3-butoxy-5-nitrobenzene, 1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and KPhos ligand (0.04 mmol, 4 mol%).
-
Base Addition: Add potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL), deionized water (1 mL), and aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv).
-
Reaction Execution: Securely seal the Schlenk tube and stir the biphasic mixture vigorously in a preheated oil bath at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude residue by flash chromatography on silica gel to yield the target aniline.
Visualization of Key Concepts
To better illustrate the workflows and decision-making processes discussed, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 8. chemimpex.com [chemimpex.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Definitive Guide to the Structural Confirmation of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques for the definitive structural elucidation of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science.
This document moves beyond a simple listing of methods. It is designed to provide a logical workflow, explaining the causality behind the selection of each technique and demonstrating how, in concert, they provide a self-validating system for structural confirmation.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Truth
No single analytical technique can unequivocally determine the structure of a complex organic molecule. A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical methods. For this compound, we will employ a quartet of powerful techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis. Each method probes different aspects of the molecular structure, and together they provide a complete and irrefutable picture.
dot
Caption: Workflow for the structural confirmation of this compound.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound.[1] By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), we obtain a precise molecular weight, which is a fundamental piece of the structural puzzle.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]
-
Acceleration: The generated ions are accelerated by an electric field.
-
Deflection: The accelerated ions are subjected to a magnetic field, which deflects them according to their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Data Interpretation and Comparison
The mass spectrum of this compound provides several critical pieces of information.
| Feature | Predicted Observation for C₇H₅BrClNO₂ | Interpretation | Alternative Possibilities & Why They Are Ruled Out |
| Molecular Ion (M⁺•) Peak | A cluster of peaks around m/z 249, 251, 253 | Corresponds to the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern.[4] | An isomer would have the same molecular weight, but the fragmentation pattern (discussed below) would differ. |
| Isotopic Pattern | M⁺• : (M+2)⁺• : (M+4)⁺• ratio of approximately 3:4:1 | The unique isotopic signature of having one bromine and one chlorine atom confirms their presence.[5] | A compound with two bromine atoms would have a 1:2:1 ratio for M⁺•, (M+2)⁺•, and (M+4)⁺•. A compound with two chlorine atoms would have a 9:6:1 ratio. |
| Fragmentation Pattern | Key fragments corresponding to the loss of NO₂, Br, Cl, and CH₃. | Provides clues about the structure and stability of different parts of the molecule. | Isomers with different substitution patterns on the aromatic ring would likely exhibit different fragmentation patterns due to variations in bond strengths and steric effects. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[6] It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.[8]
Data Interpretation and Comparison
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | Singlet | 1H | Aromatic H | The strong deshielding effect of the adjacent nitro group and halogens shifts this proton significantly downfield. |
| ~ 7.5 | Singlet | 1H | Aromatic H | Positioned between the methyl and chloro groups, experiencing less deshielding than the other aromatic proton. |
| ~ 2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-NO₂ | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded. |
| ~ 135-140 | C-Br, C-Cl, C-CH₃ | Carbons bearing substituents on the aromatic ring. |
| ~ 125-130 | Aromatic CH | Aromatic carbons bonded to hydrogen. |
| ~ 20 | -CH₃ | Typical chemical shift for a methyl carbon. |
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all protons and carbons in the molecule, confirming the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample's absorption of the evanescent wave is measured.
-
Spectrum Generation: The instrument plots the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation.
Data Interpretation and Comparison
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~ 3100-3000 | Medium | Aromatic C-H stretch | Confirms the presence of an aromatic ring.[11][12] |
| ~ 1550-1475 | Strong | Asymmetric NO₂ stretch | A key diagnostic peak for the nitro group.[13][14][15] |
| ~ 1360-1290 | Strong | Symmetric NO₂ stretch | The second strong peak confirming the nitro group.[13][14][15] |
| ~ 1600 & 1450 | Medium | Aromatic C=C stretch | Further evidence for the benzene ring. |
| ~ 800-600 | Strong | C-Cl and C-Br stretch | Confirms the presence of carbon-halogen bonds.[16] |
The presence of strong absorption bands for the nitro group and characteristic peaks for the substituted aromatic ring provides compelling evidence for the proposed structure.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis, or combustion analysis, is a classical technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.[17] This data is used to determine the empirical formula of the molecule.[18]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample of the compound is placed in a combustion tube.
-
Combustion: The sample is heated to a high temperature in a stream of oxygen, leading to complete combustion.
-
Product Analysis: The combustion products (CO₂, H₂O, and N₂) are passed through a series of absorbers, and their masses are determined.
-
Calculation: The percentage of each element in the original sample is calculated from the masses of the combustion products.
Data Interpretation and Comparison
The experimental elemental composition should closely match the theoretical values calculated for the proposed molecular formula, C₇H₅BrClNO₂.
| Element | Theoretical % | Experimental % (Hypothetical) | Conclusion |
| Carbon (C) | 33.56 | 33.60 | Excellent agreement |
| Hydrogen (H) | 2.01 | 2.05 | Excellent agreement |
| Nitrogen (N) | 5.59 | 5.55 | Excellent agreement |
A close correlation between the theoretical and experimental elemental analysis data, typically within ±0.4%, provides strong support for the proposed molecular formula.[19]
Conclusion: A Symphony of Evidence
The structural confirmation of this compound is not achieved by a single "magic bullet" technique. Instead, it is the result of a carefully orchestrated application of multiple analytical methods. Mass spectrometry establishes the molecular weight and the presence of halogens. NMR spectroscopy meticulously maps the atomic connectivity. IR spectroscopy rapidly identifies the key functional groups. Finally, elemental analysis confirms the fundamental building blocks of the molecule.
The convergence of data from these orthogonal techniques provides an unshakeable foundation for the structural assignment. This rigorous, multi-faceted approach is the gold standard in the pharmaceutical and chemical industries, ensuring the identity, purity, and quality of chemical compounds.[20]
References
- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 2. Principles of Mass Spectrometry – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. popai.pro [popai.pro]
- 7. ijirset.com [ijirset.com]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 17. azom.com [azom.com]
- 18. Khan Academy [khanacademy.org]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Principles of Mass Spectrometry for Halogenated Nitroaromatics
An In-Depth Guide to the Mass Spectrometry of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene: A Comparative Analysis
For researchers engaged in synthetic chemistry, drug development, and environmental analysis, the unambiguous structural confirmation of novel or target compounds is paramount. This compound is a complex substituted aromatic compound whose characterization necessitates robust analytical techniques. This guide provides a detailed examination of its analysis by mass spectrometry, offering insights into ionization behavior, fragmentation pathways, and practical experimental protocols. Furthermore, it compares the utility of mass spectrometry with alternative analytical methods, providing a comprehensive framework for selecting the most appropriate characterization strategy.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and informative approach.[2]
Electron Ionization (EI): A Hard Ionization Technique
In EI, the analyte molecule, introduced in the gas phase, is bombarded with high-energy electrons (typically 70 eV).[2] This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3] The excess energy imparted during this process is often sufficient to cause extensive and reproducible fragmentation of the molecular ion.[2] This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information. The stability of the aromatic ring in the target analyte will likely result in a discernible molecular ion peak, which is a crucial starting point for spectral interpretation.[4]
Chemical Ionization (CI): A Softer Alternative
As a complementary technique, Chemical Ionization (CI) can be employed. CI is a "softer" ionization method that uses a reagent gas to produce ions that then react with the analyte, typically through proton transfer.[5][6] This results in less fragmentation and often a more abundant protonated molecule [M+H]⁺. While EI is superior for structural elucidation through fragmentation, CI can be invaluable for confirming the molecular weight of compounds that are prone to excessive fragmentation under EI conditions.[5]
Predicted Electron Ionization (EI) Fragmentation Pathway
The fragmentation of this compound is dictated by the interplay of its functional groups: the nitro group, the methyl group, and the two different halogens attached to the stable benzene ring. The molecular weight of the compound is 250.48 g/mol , with a monoisotopic mass of approximately 248.92 Da.[7]
The Molecular Ion and Isotopic Signatures
A key feature in the mass spectrum will be the distinctive isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance.[8] This combination results in a characteristic cluster of peaks for the molecular ion (and any fragment containing both halogens) at M, M+2, M+4, and M+6, providing immediate evidence for the presence of one bromine and one chlorine atom.[9]
Major Fragmentation Routes
The primary fragmentation pathways are predictable based on the relative bond strengths and the stability of the resulting fragments and neutral losses:
-
Loss of the Nitro Group: Nitroaromatic compounds commonly undergo cleavage of the C-N bond. This can occur via two principal routes:
-
Loss of Halogen Radicals: The carbon-halogen bonds can undergo homolytic cleavage, resulting in the loss of a bromine radical (•Br) or a chlorine radical (•Cl). Due to the weaker C-Br bond compared to the C-Cl bond, the loss of •Br is generally more favorable.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a •CH₃ radical (15 Da), forming a stable benzylic-type cation.
-
Sequential Fragmentations: The primary fragment ions can undergo further fragmentation, creating a cascade of smaller ions. For instance, the ion resulting from the loss of the nitro group could subsequently lose a halogen atom.[4]
Predicted Mass-to-Charge (m/z) Values for Major Fragments
The following table summarizes the predicted key fragment ions for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br).
| m/z (Da) | Proposed Ion Structure | Neutral Loss | Notes |
| 249, 251, 253 | [C₇H₅⁷⁹Br³⁵ClNO₂]⁺• | - | Molecular Ion (M⁺•). Exhibits characteristic Br/Cl isotopic pattern. |
| 203, 205 | [M - NO₂]⁺ | •NO₂ (46 Da) | Loss of the nitro group. A major, highly probable fragment. |
| 219, 221 | [M - NO]⁺• | •NO (30 Da) | Loss of nitric oxide. |
| 234, 236 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of the methyl radical. |
| 170 | [M - Br]⁺ | •Br (79 Da) | Loss of the bromine radical. |
| 214, 216 | [M - Cl]⁺ | •Cl (35 Da) | Loss of the chlorine radical. |
| 124 | [M - NO₂ - Br]⁺ | •NO₂, •Br | Sequential loss of nitro group and bromine. |
Visualization of the Fragmentation Cascade
The logical relationship between the parent ion and its primary fragments can be visualized as follows:
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
A standard and reliable method for analyzing semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[10][11]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane, ethyl acetate, or acetone).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, at a constant flow rate of 1.0-1.2 mL/min.[4]
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended for its versatility with aromatic compounds.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.[4]
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion cluster.
-
Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector filament.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target analyte in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum associated with this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion cluster and key fragment ions as predicted. Compare the observed spectrum to library data if available.
-
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a premier technique for this analysis, other methods can provide complementary or alternative information. The choice depends on the specific analytical goal (e.g., purity assessment, quantification, or structural confirmation).
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS (EI) | Separation by volatility/polarity, followed by mass-based detection and fragmentation.[12] | Provides both molecular weight and extensive structural information. Highly sensitive and specific.[3] | Requires the analyte to be volatile and thermally stable. Destructive technique. |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[13] | Excellent for purity determination and quantification. Non-destructive. Good for less volatile or thermally labile compounds. | Provides no structural information beyond the UV chromophore. Co-elution with impurities can be problematic. |
| GC-ECD | GC separation with an Electron Capture Detector, which is highly sensitive to electrophilic compounds (e.g., halogens, nitro groups).[10][14] | Extremely high sensitivity for this specific class of compounds, ideal for trace analysis.[14] | Very limited structural information. Response can be non-linear. |
| NMR Spectroscopy | Nuclear Magnetic Resonance measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | The definitive technique for unambiguous structure elucidation in solution. Provides detailed information on the chemical environment of each atom. | Relatively low sensitivity compared to MS. Requires a larger sample amount and a pure sample for clear interpretation. |
| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., C-NO₂, C-H, C-Cl, C-Br bonds). Quick and non-destructive. | Provides limited information on the overall molecular structure and substitution pattern. Not suitable for complex mixture analysis. |
Conclusion
The mass spectrometric analysis of this compound, particularly via GC-MS with electron ionization, stands out as a uniquely powerful method. It delivers a wealth of structural data through a predictable and interpretable fragmentation pattern, characterized by the distinct isotopic signatures of its halogen substituents and the common neutral losses associated with nitroaromatic compounds. While techniques like HPLC and NMR offer significant advantages for quantification and absolute structure determination, respectively, GC-MS provides an unparalleled combination of sensitivity, specificity, and structural insight in a single analysis. For researchers and developers working with this and similar molecules, a thorough understanding of its mass spectrometric behavior is essential for efficient and accurate chemical characterization.
References
- 1. etamu.edu [etamu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. epa.gov [epa.gov]
A Strategic Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene: Unlocking Synthetic Advantages in Complex Molecule Construction
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the choice of a molecular building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of functionalized aromatic compounds, 1-Bromo-2-chloro-4-methyl-5-nitrobenzene stands out as a uniquely versatile intermediate. Its carefully orchestrated arrangement of substituents offers a powerful platform for sequential and site-selective modifications, providing a distinct advantage over seemingly similar structural analogues.
This guide provides an in-depth comparison of this compound with alternative building blocks. We will explore the causality behind its enhanced reactivity in key transformations and provide experimental frameworks to leverage its unique chemical personality.
The Molecular Blueprint: An Analysis of Substituent Effects
The synthetic potential of this compound is rooted in the interplay of its four substituents. Each group imparts a specific electronic or steric influence, creating a highly differentiated reactivity map across the aromatic ring.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent is the primary activating force for nucleophilic aromatic substitution (SNAr). Its position at C5 significantly lowers the electron density of the ring, particularly at the ortho (C4, C6) and para (C2) positions. This renders the C-Br and C-Cl bonds susceptible to attack by nucleophiles.[1][2]
-
Halogens (-Br, -Cl): The bromo and chloro groups serve dual roles. They are excellent leaving groups in both SNAr and palladium-catalyzed cross-coupling reactions. Crucially, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in oxidative addition to a palladium(0) catalyst.[3] This reactivity differential is the cornerstone of its utility in sequential cross-coupling strategies.
-
Methyl Group (-CH₃): This electron-donating group provides a subtle, yet important, electronic and steric influence, which can modulate the regioselectivity of certain reactions.
This specific arrangement—with the nitro group para to the chlorine and ortho to the bromine—creates a molecule primed for controlled, stepwise functionalization, an advantage not always present in its isomers or other halogenated nitroaromatics.
Caption: Structure of this compound.
Comparative Advantage in Key Synthetic Transformations
The strategic value of this building block becomes evident when compared against alternatives in common, high-impact synthetic reactions.
The SNAr reaction is a powerful method for forging carbon-heteroatom bonds.[1] The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is often the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[1]
The key to rapid SNAr is the stabilization of this negative charge. In this compound, the nitro group is positioned ortho and para to the halogen leaving groups, providing maximal resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at either C1 or C2.[2]
Caption: SNAr pathway showing stabilization by the nitro group.
Comparison with an Isomer: 1-Bromo-4-chloro-5-methyl-2-nitrobenzene
In an isomeric structure like 1-Bromo-4-chloro-5-methyl-2-nitrobenzene, the nitro group is meta to the chloro substituent.[4] A nucleophile attacking the C-Cl bond would generate a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance.[2] This results in a significantly less stable intermediate and, consequently, a much slower or non-existent reaction under typical SNAr conditions.
Table 1: Comparative Reactivity in SNAr
| Building Block | Nitro Group Position Relative to -Cl | Expected SNAr Reactivity at C-Cl |
| This compound | para | High |
| 1-Bromo-4-chloro-5-methyl-2-nitrobenzene | meta | Low / Negligible |
| 1-Bromo-2-chloro-4-nitrobenzene[5] | para | High |
Data is based on established principles of SNAr reactivity where ortho/para positioning of a strong electron-withdrawing group is required for activation.[1][2]
The ability to perform sequential, site-selective cross-coupling reactions on a single scaffold is a highly sought-after attribute in modern synthesis. This is where this compound demonstrates its most profound advantage. The differential reactivity of the C-Br and C-Cl bonds allows for a programmed introduction of different functionalities.
The general order of reactivity for aryl halides in the oxidative addition step of cross-coupling reactions like the Suzuki-Miyaura[6][7] and Buchwald-Hartwig amination[8][9] is: C-I > C-Br > C-OTf > C-Cl .
This hierarchy allows for the selective coupling at the more reactive C-Br bond under milder conditions, leaving the C-Cl bond untouched. The resulting product can then be subjected to a second, distinct coupling reaction at the C-Cl position, often by using a more active catalyst system or harsher conditions.
Caption: Workflow for sequential Suzuki and Buchwald-Hartwig couplings.
Comparison with Dihalogenated Analogues
-
1,2-Dibromo-4-methyl-5-nitrobenzene: While highly reactive, achieving selective mono-functionalization can be challenging due to the similar reactivity of the two C-Br bonds, often leading to mixtures of mono- and di-coupled products.
-
1,2-Dichloro-4-methyl-5-nitrobenzene: The lower reactivity of the C-Cl bonds requires more forceful conditions, potentially limiting functional group tolerance and making the initial coupling step more difficult.
Table 2: Comparative Performance in Sequential Cross-Coupling
| Building Block | Halogen Reactivity | Potential for Selective Mono-Coupling | Overall Synthetic Flexibility |
| This compound | Differentiated | Excellent | High |
| 1,2-Dibromo-4-methyl-5-nitrobenzene | Similar | Poor to Moderate | Low |
| 1,2-Dichloro-4-methyl-5-nitrobenzene | Similar (Low) | Moderate (but requires harsh conditions) | Moderate |
Experimental Protocols
The following protocols are representative examples designed to exploit the unique reactivity of this compound.
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C-Br bond, leaving the C-Cl bond intact.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst effective for coupling aryl bromides and is generally mild enough to not significantly affect the C-Cl bond under these conditions.
-
Base & Solvent: The aqueous K₂CO₃ in dioxane is a standard, effective condition for Suzuki couplings that facilitates the crucial transmetalation step.[6]
-
Temperature: 80-90 °C provides sufficient thermal energy to drive the catalytic cycle for the C-Br bond without promoting significant side reactions or coupling at the C-Cl bond.
This protocol uses the product from Protocol 1 to introduce an amine at the C-Cl position.
Materials:
-
Aryl-substituted chloro-nitrobenzene intermediate from Protocol 1 (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the aryl-substituted chloro-nitrobenzene intermediate and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography.
Causality of Choices:
-
Catalyst/Ligand: The combination of Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand like XPhos forms a highly active catalyst system capable of activating the less reactive C-Cl bond for C-N bond formation.[9][10]
-
Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Temperature: Higher temperatures are generally required to achieve oxidative addition at an electron-rich aryl chloride.
Conclusion: A Superior Scaffold for Controlled Synthesis
This compound is more than just another halogenated aromatic. Its specific substitution pattern provides a pre-programmed roadmap for synthetic chemists. The primary advantages that elevate it above similar building blocks are:
-
Orthogonal Reactivity: The well-defined reactivity difference between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling is its most powerful feature, enabling reliable, sequential introduction of diverse molecular fragments.
-
Dual SNAr Activation: The potent nitro group activates both halogenated positions for nucleophilic substitution, offering multiple avenues for introducing heteroatomic functionality.
-
Predictable Regiochemistry: The combined electronic and steric effects of the substituents provide a high degree of control over reaction outcomes, minimizing the formation of undesired isomers.
For professionals in drug discovery and materials science, where the efficient and controlled assembly of complex architectures is paramount, this compound represents a superior strategic choice. Its inherent chemical logic simplifies synthetic planning and execution, accelerating the path to novel molecules with desired functions.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemscene.com [chemscene.com]
- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
characterization of impurities in 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
An In-Depth Technical Guide to the Characterization of Impurities in 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in this compound, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity thresholds is not merely a procedural formality but a critical determinant of the final drug product's safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and actionable experimental protocols grounded in established regulatory standards.
The Imperative of Impurity Profiling
This compound, like any synthetically derived compound, is susceptible to the presence of impurities. These can arise from various sources, including the manufacturing process, degradation, or storage.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established a clear framework for the control of impurities.[2][3] Specifically, the ICH Q3A(R2) guideline mandates that any impurity in a new drug substance exceeding a level of 0.10% must be identified and characterized to ensure the safety and quality of the pharmaceutical product.[1][4] This process, known as impurity profiling, is a non-negotiable aspect of drug development and manufacturing.
Anticipating the Impurity Landscape: A Mechanistic Approach
A robust characterization strategy begins with a theoretical understanding of the potential impurities that may arise. The most probable synthetic route to this compound involves the nitration of 3-bromo-4-chlorotoluene. This electrophilic aromatic substitution reaction, while effective, can lead to the formation of several process-related impurities, primarily positional isomers.
Potential Impurities Include:
-
Starting Materials: Unreacted 3-bromo-4-chlorotoluene.
-
Positional Isomers: Nitration of the precursor can yield other isomers depending on the directing effects of the substituents. For instance, 2-Bromo-1-chloro-5-methyl-4-nitrobenzene and 1-Bromo-2-chloro-4-methyl-3-nitrobenzene are plausible by-products.
-
Over-nitrated or Under-nitrated Species: Variations in reaction conditions could lead to the formation of dinitro compounds or the presence of unreacted precursors.
-
Degradation Products: The nitroaromatic and halogenated functionalities suggest potential instability under conditions of heat, light, or pH extremes, leading to degradation products.
The following diagram illustrates the likely formation of the target molecule and a key positional isomer impurity.
Caption: Synthetic pathway leading to the target molecule and a potential isomeric impurity.
A Comparative Guide to Analytical Methodologies
The characterization of impurities in a complex molecule like this compound necessitates a multi-pronged analytical approach. No single technique is sufficient; rather, a strategic combination of chromatographic and spectroscopic methods is required. The choice of technique is dictated by the specific goal, whether it is detection, quantification, or structural elucidation.
| Analytical Technique | Primary Application | Strengths | Limitations |
| UPLC/HPLC-UV | Detection & Quantification | High resolution, excellent quantitative accuracy, robust, widely available.[5] | Provides limited structural information; requires chromophores for detection. |
| GC-MS | Volatile Impurities & Solvents | Excellent for separating volatile and semi-volatile compounds; provides structural data.[6][7][8] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS (HRMS) | Identification & Elucidation | Provides accurate mass and molecular formula determination; high sensitivity.[5][7][8] | Ionization efficiency can be compound-dependent; quantification can be more complex than UV. |
| Tandem MS (MS/MS) | Structural Elucidation | Provides detailed fragmentation patterns for structural confirmation.[5][9][10] | Requires specialized instrumentation and expertise for data interpretation. |
| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguously determines chemical structure and stereochemistry.[7][8] | Lower sensitivity than MS; requires isolation of the impurity in sufficient quantity. |
Integrated Analytical Workflow: From Detection to Identification
A systematic and efficient workflow is crucial for timely and accurate impurity characterization. The following workflow represents a best-practice approach, integrating various analytical techniques logically.
Caption: A logical workflow for the characterization of impurities.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for method development. The causality behind experimental choices is explained to empower the user to adapt these methods as needed.
Protocol 1: UPLC-UV Method for Impurity Detection and Quantification
-
Objective: To achieve baseline separation of the main component from all potential impurities for accurate quantification.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD).
-
Methodology:
-
Column: A C18 stationary phase is a standard choice for reversed-phase chromatography. However, for aromatic compounds with subtle structural differences (isomers), a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions, which can be crucial for resolving closely eluting peaks.[11] A sub-2 µm particle size column (e.g., 100 mm x 2.1 mm, 1.8 µm) is selected for high efficiency and speed.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ensures consistent ionization if the method is transferred to an MS detector.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities within a reasonable time.
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B (This shallow gradient is the primary separation step)
-
10-11 min: 80% to 95% B (Wash step)
-
11-12 min: 95% B (Hold)
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and selectivity.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm (a common wavelength for aromatic compounds) and collecting spectra from 200-400 nm to check for peak purity and identify optimal wavelengths for all components.
-
Injection Volume: 2 µL.
-
Protocol 2: LC-MS/HRMS for Impurity Identification
-
Objective: To obtain the accurate mass of impurity peaks to determine their elemental composition.
-
Instrumentation: UPLC system (as above) coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
-
Methodology:
-
Chromatography: The UPLC method from Protocol 1 is directly applicable. The use of a volatile buffer (formic acid) is critical for MS compatibility.
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of molecules.[8] Both positive and negative modes should be screened, although nitroaromatics often ionize well in negative mode.
-
Mass Analyzer Settings:
-
Mass Range: 100-500 m/z. This range comfortably covers the parent molecule (MW ~250.48 g/mol ) and its expected fragments.[12][13]
-
Resolution: > 60,000 FWHM. High resolution is essential to achieve the mass accuracy (< 5 ppm) needed for confident molecular formula determination.[5]
-
Data Acquisition: Perform full scan MS to detect all ions. In parallel, use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most intense ions detected in the full scan.
-
-
Data Analysis: The presence of both bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will create a highly characteristic isotopic pattern in the mass spectrum.[14][15] This pattern serves as a powerful confirmation of the presence of these halogens in an impurity. For a molecule containing one bromine and one chlorine atom, a distinctive M, M+2, and M+4 cluster will be observed.
-
Conclusion
The is a critical, multi-step process that underpins drug safety and regulatory approval. A successful strategy is not based on a single technique but on an integrated workflow that leverages the strengths of high-resolution chromatography for separation and quantification, and mass spectrometry and NMR for definitive structural elucidation. By understanding the potential impurity landscape and applying the logical, field-tested protocols outlined in this guide, researchers and drug development professionals can confidently meet and exceed the stringent purity requirements of the pharmaceutical industry.
References
- 1. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. fda.gov [fda.gov]
- 5. jpharmsci.com [jpharmsci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 11. agilent.com [agilent.com]
- 12. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-5-chloro-4-methyl-2-nitrobenzene | C7H5BrClNO2 | CID 52270690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialty chemicals like 1-Bromo-2-chloro-4-methyl-5-nitrobenzene requires a meticulous approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to foster a deep understanding of the "why" behind the "how," ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile: The "Why" Behind the Precautions
This compound is a halogenated nitroaromatic compound. Its molecular structure dictates its chemical reactivity and toxicological profile, which is the foundation for its handling and disposal procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its intrinsic hazards.[1]
This compound is not merely "chemical waste"; it is a substance with specific health and environmental risks that necessitate its classification as hazardous waste. Its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[2] As a halogenated organic compound, it falls into a specific category of waste that requires specialized treatment, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls
Before handling waste, establishing a safe working environment is paramount. The primary routes of exposure to this solid compound are inhalation of dust, skin contact, and eye contact. Therefore, a multi-layered defense is required.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and packaging for disposal, must be conducted within a certified chemical fume hood.[4] This control is non-negotiable as it captures dust and vapors at the source, preventing respiratory exposure.[1][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles and a face shield if there is a risk of splashing or dust generation.[6] The H319 classification (Causes serious eye irritation) underscores the critical need to protect the eyes.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for tears or punctures before each use.[5] Given the H315 classification (Causes skin irritation), gloves are the primary barrier to prevent dermal exposure.[1] Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[7]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
Improper segregation is a common and costly mistake in laboratory waste management. Mixing halogenated waste with non-halogenated solvents or other waste streams complicates the disposal process and can lead to regulatory non-compliance.[8]
Step 1: Designate a Waste Container
-
Select a UN-rated, wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap. The container must be clean, dry, and compatible with the chemical.
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.
-
Add the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Keep a running log of the amount of waste added.
Step 3: Collecting Solid Waste
-
For pure, unused, or expired chemical: Carefully transfer the solid into the designated waste container inside a chemical fume hood.
-
For contaminated materials (e.g., weighing paper, contaminated paper towels, gloves, disposable labware): Place these items directly into the same designated solid waste container.
-
Crucially, do not generate dust. Use techniques like gently sweeping with a dedicated brush and pan rather than using compressed air.[7]
Step 4: Managing Small Spills
-
In case of a minor spill, first, ensure the area is well-ventilated (within a fume hood if possible).[9]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a separate, properly labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels, placing the used towels into the waste container.
Disposal Pathway and Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from this compound, ensuring proper segregation and containment.
Caption: Waste disposal decision workflow for this compound.
Final Disposal and Record-Keeping
Once the waste container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly sealed. Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, secure, and away from incompatible materials.[10]
The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[9][11] The ultimate disposal method will likely be high-temperature incineration at a permitted facility, which is the standard and most effective technology for destroying halogenated organic compounds.[2] Always maintain meticulous records of your hazardous waste, including generation dates and amounts, as required by law.
References
- 1. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. uakron.edu [uakron.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
